SU5408
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJUSJUVIXDQC-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-93-5 | |
| Record name | Vegfr 2 kinase inhibitor I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VEGFR 2 Kinase inhibitor I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VEGFR 2 KINASE INHIBITOR I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SU5408: A Technical Guide to its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable, small molecule inhibitor belonging to the 3-substituted indolin-2-one class of compounds. It is recognized primarily as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) involved in angiogenesis. By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the signaling cascades responsible for endothelial cell proliferation, migration, and survival. This targeted mechanism of action has established this compound as an invaluable tool in cancer research and for studying the physiological and pathological processes of blood vessel formation.
Core Mechanism: Targeting Receptor Tyrosine Kinases
The primary mechanism of action of this compound in endothelial cells is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases. This prevents receptor autophosphorylation, the critical initial step in activating downstream signaling pathways that govern angiogenic processes.
Primary Target: VEGFR-2 (KDR/Flk-1)
The principal target of this compound is VEGFR-2. Vascular Endothelial Growth Factor A (VEGF-A), upon binding to VEGFR-2, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of events. This compound potently inhibits this autophosphorylation, effectively shutting down VEGF-A-mediated signaling.[1][2][3][4]
Other Kinase Targets
While this compound is highly selective for VEGFR-2, its activity against other kinases has been evaluated. It shows significantly less potency or no activity against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), and insulin-like growth factor (IGF-1R).[1] Notably, the related compound SU5402 is a potent inhibitor of both VEGFR-2 and Fibroblast Growth Factor Receptor 1 (FGFR1).[5] However, this compound is considered selective for VEGFR-2, and its inhibitory effect on FGFR1 is not significant at concentrations where it potently blocks VEGFR-2.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data regarding the inhibitory concentration (IC50) of this compound against key receptor tyrosine kinases.
| Target Kinase | IC50 Value | Notes |
| VEGFR-2 (KDR/Flk-1) | 70 nM | Primary and most potent target.[2][4][5] |
| PDGFR | > 100 µM | Negligible activity.[1][6] |
| EGFR | > 100 µM | Negligible activity.[1][6] |
| IGF-1R | > 100 µM | Negligible activity.[1][6] |
Inhibition of Core Signaling Pathways
By blocking VEGFR-2 activation, this compound abrogates two main downstream signaling axes crucial for endothelial cell function.
-
PI3K/Akt Pathway (Survival and Permeability): Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a major driver of endothelial cell survival, migration, and nitric oxide production. This compound-mediated inhibition of VEGFR-2 prevents the activation of this pro-survival pathway, which can lead to apoptosis in endothelial cells.
-
PLCγ/PKC/MAPK Pathway (Proliferation): Phosphorylated VEGFR-2 also activates Phospholipase C gamma (PLCγ). PLCγ activation leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Raf-MEK-ERK cascade (also known as the MAPK pathway). This pathway is a primary driver of endothelial cell proliferation. This compound's blockade of VEGFR-2 effectively halts this mitogenic signaling.
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for key experiments used to characterize the action of this compound are provided below.
VEGFR-2 Kinase Assay (for IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR-2 in a cell-free system.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The amount of remaining ATP after the reaction is inversely proportional to kinase activity and can be measured using a luciferase-based reagent (e.g., Kinase-Glo™).
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
ATP detection reagent (e.g., Kinase-Glo™)
-
96-well microplates
-
-
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 1x Kinase Buffer with a constant percentage of DMSO (e.g., 10%). Include a "no inhibitor" positive control (buffer with DMSO only) and a "no enzyme" negative control.
-
Prepare Master Mix: Prepare a master mix containing Kinase Buffer, ATP, and the substrate at 2x the final desired concentration.
-
Assay Plate Setup: Add 25 µL of the Master Mix to each well of a 96-well plate.
-
Add Inhibitor: Add 5 µL of the serially diluted this compound or control solutions to the appropriate wells. Centrifuge the plate briefly and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 20 µL of diluted VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Detect ATP: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.
-
Read Luminescence: Incubate for 10 minutes in the dark and measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, typically stimulated with VEGF-A.
-
Principle: Cell viability or DNA synthesis is quantified as an indicator of proliferation. Common methods include MTS/XTT assays (metabolic activity) or BrdU incorporation (DNA synthesis).
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Basal Medium (EBM) with low serum (e.g., 1% FBS)
-
VEGF-A
-
This compound
-
MTS or BrdU assay kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in full EGM and allow them to attach overnight.
-
Serum Starvation: Replace the medium with low-serum EBM and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare treatment media in low-serum EBM containing: a) Vehicle control (DMSO), b) VEGF-A alone, c) this compound alone, and d) VEGF-A plus various concentrations of this compound.
-
Incubation: Replace the starvation medium with the treatment media and incubate for 48-72 hours.
-
Quantification (MTS Assay): Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Determine the concentration of this compound that inhibits VEGF-A-stimulated proliferation by 50%.
-
Wound Healing (Scratch) Migration Assay
This assay assesses the effect of this compound on directional cell migration.
-
Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate at which cells migrate to close the wound is measured over time.
-
Materials:
-
HUVECs
-
6-well or 12-well cell culture plates
-
200 µL pipette tip
-
Mitomycin C (optional, to block proliferation)
-
-
Procedure:
-
Create Monolayer: Seed HUVECs in plates and grow until they form a fully confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Add low-serum medium containing the desired treatments (Vehicle, VEGF-A, this compound, VEGF-A + this compound). If proliferation is a concern, pre-treat with Mitomycin C for 2 hours before wounding.
-
Imaging: Place the plate on a live-cell imaging microscope and capture images of the wound area at time 0 and at regular intervals (e.g., every 4 hours) for 12-24 hours.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.
-
Tube Formation Assay on Basement Membrane Matrix
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of in vitro angiogenesis.
-
Principle: Endothelial cells are plated on a layer of basement membrane extract (e.g., Matrigel®). In the presence of pro-angiogenic factors, they differentiate and organize into a network of tubes.
-
Materials:
-
HUVECs
-
Basement membrane extract (BME), such as Matrigel®
-
Pre-chilled 96-well plate
-
Low-serum medium
-
-
Procedure:
-
Coat Plate: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.
-
Polymerize Gel: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Prepare Cells: Harvest HUVECs and resuspend them in low-serum medium containing the appropriate treatments (Vehicle, VEGF-A, this compound, etc.).
-
Seed Cells: Carefully seed 1.0 - 1.5 x 10^4 cells onto the surface of the polymerized BME in a final volume of 100-150 µL.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize the formation of tube networks using an inverted microscope and capture images.
-
Quantification: Use image analysis software to quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches.
-
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of VEGFR-2 kinase activity in endothelial cells. Its mechanism of action is centered on the blockade of receptor autophosphorylation, which leads to the downstream inhibition of the PI3K/Akt (survival/migration) and PLCγ/MAPK (proliferation) signaling pathways. This results in a powerful anti-angiogenic effect, characterized by the suppression of endothelial cell proliferation, migration, and tube formation. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers utilizing this compound to investigate angiogenesis and develop novel anti-angiogenic therapeutics.
References
SU5408: A Technical Guide to a Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of this compound, including its target profile, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug discovery.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors are central to the regulation of angiogenesis. Among these, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR, or FLK-1) is the primary receptor mediating the pro-angiogenic effects of VEGF-A. Upon ligand binding, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability.
This compound, a 3-substituted indolin-2-one, has been identified as a potent and selective inhibitor of VEGFR-2 kinase activity. Its ability to competitively block the ATP-binding site of the kinase domain prevents receptor autophosphorylation and subsequent signal transduction, thereby inhibiting the critical steps of angiogenesis.
Target Profile and Inhibitory Activity
The primary molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It exhibits high potency for this receptor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, as summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| VEGFR-2 | 70 | Cell-free kinase assay |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | IC50 (µM) | Assay Type |
| BaF3 | 2.6 | Growth inhibition assay |
Table 3: Selectivity Profile of this compound
| Target | IC50 (µM) |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 |
| Epidermal Growth Factor Receptor (EGFR) | >100 |
| Insulin-like Growth Factor Receptor (IGFR) | >100 |
Data sourced from multiple publicly available databases and research articles.[1][2]
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP pocket within the catalytic domain of the receptor, it prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby inhibiting receptor autophosphorylation and activation. This blockade of VEGFR-2 signaling abrogates downstream pathways crucial for angiogenesis.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a complex signaling network. Key downstream pathways affected by this compound-mediated VEGFR-2 inhibition include:
-
Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - MAPK (ERK1/2) Pathway: This pathway is critical for endothelial cell proliferation.
-
PI3-Kinase (PI3K) - AKT Pathway: This pathway is essential for endothelial cell survival and migration.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for VEGFR-2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: Add 2.5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.
-
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
HUVEC Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, XTT, or BrdU incorporation kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000 cells per well in complete endothelial growth medium and allow them to attach overnight.
-
Serum Starvation: Replace the growth medium with a basal medium containing a low percentage of FBS (e.g., 0.5-1%) and serum-starve the cells for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
VEGF Stimulation: Stimulate the cells with a final concentration of 50 ng/mL VEGF-A.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the VEGF-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Experimental and Logical Workflows
The characterization of a kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of VEGFR-2. Its ability to effectively block the primary signaling pathway responsible for angiogenesis makes it a valuable tool for in vitro and in vivo studies aimed at understanding the role of VEGFR-2 in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations. Further research may continue to explore its therapeutic potential and the nuances of its interaction with the cellular signaling network.
References
SU5408: A Technical Guide to a Selective VEGFR2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound belongs to the 3-substituted indolin-2-one class of compounds, which have been developed as inhibitors of various receptor tyrosine kinases (RTKs).[1][2] Its high selectivity and cell permeability make it a valuable tool in angiogenesis research and for studying the physiological and pathological roles of the VEGFR2 signaling pathway.[1][2][3]
Core Properties of this compound
This compound is a small molecule inhibitor that acts as an ATP-competitive inhibitor of the VEGFR2 kinase domain.[4] Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Name | 5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, ethyl ester[5] |
| Synonyms | SU 5408, VEGFR2 Kinase Inhibitor I[1][3][5] |
| CAS Number | 15966-93-5[3][5] |
| Molecular Formula | C₁₈H₁₈N₂O₃[3][5] |
| Molecular Weight | 310.35 g/mol [3][6] |
| Solubility | DMSO: ~6 mg/mL (19.33 mM)[2][6] Water: Insoluble[3] Ethanol: Insoluble[3] |
| Appearance | Crystalline solid[5] |
Mechanism of Action and Signaling Pathway
VEGF-A is a primary driver of angiogenesis, the formation of new blood vessels.[7][8] It exerts its effects by binding to and activating VEGFR2, a receptor tyrosine kinase expressed predominantly on endothelial cells.[8][9] Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[8][10] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[7][9][11]
This compound functions by competitively binding to the ATP-binding site in the kinase domain of VEGFR2.[4] This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking all subsequent downstream signaling.
Quantitative Data: Potency and Selectivity
This compound is characterized by its potent inhibition of VEGFR2 and high selectivity against other receptor tyrosine kinases. This makes it an ideal compound for specifically studying VEGFR2-mediated biological processes.
| Target Kinase | IC₅₀ Value | Notes |
| VEGFR2 (KDR/Flk-1) | 70 nM [1][6][12] | Potent and primary target. |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100 µM[1][2][5] | Demonstrates high selectivity. |
| Epidermal Growth Factor Receptor (EGFR) | >100 µM[1][2][5] | Demonstrates high selectivity. |
| Insulin-like Growth Factor Receptor (IGF-R) | >100 µM[1][2] | Demonstrates high selectivity. |
| BaF3 Cells | 2.6 µM[1] | Growth inhibition in a cellular context. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. Below are generalized protocols for key experiments.
This assay quantifies the ability of this compound to inhibit the enzymatic activity of VEGFR2 directly.
Objective: To determine the IC₅₀ value of this compound against VEGFR2.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, MnCl₂, and DTT).
-
Dilute recombinant human VEGFR2 kinase to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
Prepare a solution of ATP, including a radiolabeled [γ-³²P]ATP tracer.
-
Create a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay kept below 1%.
-
-
Reaction:
-
In a 96-well plate, add the reaction buffer, VEGFR2 kinase, substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Note: Non-radioactive methods such as TR-FRET, fluorescence polarization, or luminescence-based ADP detection (e.g., ADP-Glo) are also commonly used.[13][14][15][16]
This assay measures the cytostatic or cytotoxic effects of this compound on endothelial cells, which are dependent on VEGFR2 signaling for proliferation.
Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture:
-
Culture HUVECs in appropriate endothelial growth medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells in a low-serum medium for several hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Replace the medium in the wells with the this compound dilutions (and a vehicle control), followed by stimulation with a pro-angiogenic factor like VEGF-A.
-
Incubate the plate for a period that allows for cell division (e.g., 72 hours).[1]
-
-
Viability Measurement (Resazurin Assay):
-
Add a resazurin-based reagent (e.g., alamarBlue™) to each well.
-
Incubate for 1-4 hours, allowing viable, metabolically active cells to convert the blue resazurin into pink, fluorescent resorufin.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the results to determine the concentration at which this compound inhibits cell proliferation by 50% (GI₅₀).
-
This protocol evaluates the efficacy of this compound in reducing tumor growth in a living organism, primarily by inhibiting tumor-associated angiogenesis.
Objective: To determine the anti-tumor efficacy of this compound in an in vivo setting.
Methodology:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[17]
-
-
Tumor Implantation:
-
Inject a suspension of human cancer cells (e.g., a cell line known to form vascularized tumors) subcutaneously into the flank of each mouse.[18]
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
-
Treatment Protocol:
-
Randomize the mice into treatment and control groups.
-
Vehicle Preparation: Prepare a vehicle for this compound administration. A common formulation involves dissolving this compound in DMSO, then suspending this solution in a mixture of PEG300, Tween-80, and saline for intraperitoneal or oral injection.[1][6]
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry to assess microvessel density).
-
Compare the average tumor growth between the this compound-treated group and the vehicle control group to determine treatment efficacy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. adooq.com [adooq.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorbyt.com [biorbyt.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. caymanchem.com [caymanchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
The Biological Activity of SU5408 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic, cell-permeable indolin-2-one derivative that has been instrumental in cancer research as a potent and selective inhibitor of receptor tyrosine kinases (RTKs). Primarily recognized for its strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, this compound has been widely used as a tool compound to investigate the role of VEGF signaling in tumor growth and vascularization. Furthermore, it exhibits inhibitory effects on other RTKs, including the Fibroblast Growth Factor Receptor (FGFR), making it a valuable agent for studying multiple oncogenic signaling pathways. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, relevant experimental protocols, and its application in cancer research.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket within the catalytic domain of receptor tyrosine kinases. This inhibition of ATP binding prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. The primary target of this compound is VEGFR2, for which it exhibits a high affinity. By inhibiting VEGFR2, this compound effectively abrogates VEGF-induced endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.
Core Signaling Pathways Targeted by this compound
The inhibition of VEGFR2 and FGFR by this compound disrupts several key signaling pathways implicated in cancer progression.
VEGFR2 Signaling Pathway
VEGF binding to VEGFR2 triggers receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including:
-
Phospholipase Cγ (PLCγ) Pathway: Leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, promoting cell proliferation and migration.
-
PI3K/Akt Pathway: Promotes cell survival by inhibiting pro-apoptotic proteins.
-
MAPK/ERK Pathway: Stimulates cell proliferation and differentiation.
This compound's inhibition of VEGFR2 phosphorylation blocks the activation of these critical downstream effectors.
Figure 1: this compound inhibits the VEGFR2 signaling pathway.
FGFR Signaling Pathway
This compound also demonstrates inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The FGF/FGFR signaling axis is crucial for a variety of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in numerous cancers. Similar to its action on VEGFR2, this compound blocks the kinase activity of FGFRs, thereby inhibiting downstream signaling through pathways such as the RAS-MAPK and PI3K-Akt pathways.
Figure 2: this compound inhibits the FGFR signaling pathway.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target | IC50 (nM) | Assay Type | Reference |
| VEGFR2 | 70 | Cell-free kinase assay | [1][2][3] |
| FGFR1 | >10,000 | Cell-based autophosphorylation assay | |
| PDGFRβ | >100,000 | Cell-based autophosphorylation assay | [2] |
| EGFR | >100,000 | Cell-based autophosphorylation assay | [2] |
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Ba/F3 | Murine Pro-B Cell | 2.6 | [3H]thymidine incorporation | [2] |
| HCM-SqCC010 | Oral Squamous Cell Carcinoma | ~10 | Cell Proliferation Assay |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound.
| Cancer Model | Animal Model | Dosage | Route | Tumor Growth Inhibition (%) | Reference |
| C6 Glioma | Nude Mice | 25 mg/kg/day | Intraperitoneal | ~92% | |
| BGC-823 Gastric Cancer | Nude Mice | 5 mg/kg/day | Oral | ~95% | |
| Caki-1 Renal Cancer | Nude Mice | 2 mg/kg/day | Oral | 51.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
VEGFR2 Kinase Assay (In Vitro)
This assay measures the ability of this compound to inhibit the enzymatic activity of VEGFR2.
-
Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add 20 µL of a solution containing VEGFR2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell Proliferation Assay (MTT/XTT)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HUVEC, cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10-20 µL of MTT or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines the use of this compound in a mouse model of cancer.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal or oral gavage). The control group receives the vehicle only.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Experimental Workflow
A typical preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo validation.
Figure 3: Preclinical experimental workflow for this compound.
Mechanisms of Resistance
As with many targeted therapies, cancer cells can develop resistance to this compound. Potential mechanisms include:
-
Gatekeeper Mutations: Mutations in the ATP-binding pocket of VEGFR2 or FGFR that reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pro-angiogenic or pro-survival pathways that are not targeted by this compound, such as the activation of other receptor tyrosine kinases (e.g., EGFR, MET).
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
Conclusion
This compound remains a cornerstone tool in cancer research for dissecting the roles of VEGFR2 and, to a lesser extent, FGFR signaling in tumorigenesis and angiogenesis. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable compound for both in vitro and in vivo studies. This technical guide provides a comprehensive framework for researchers utilizing this compound, from understanding its fundamental biological activities to applying it in robust experimental settings. A thorough understanding of its targets, the pathways it inhibits, and potential resistance mechanisms is essential for the effective design and interpretation of cancer research studies involving this important small molecule inhibitor.
References
SU5408: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its inhibitory effects on various stages of the angiogenic process, and established experimental protocols for its evaluation. Quantitative data from in vitro and in vivo studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis driving angiogenesis. Consequently, the inhibition of this pathway has been a major focus of anti-cancer drug development.
This compound is a synthetic, cell-permeable indolin-2-one compound that has been identified as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. By targeting the ATP-binding site of the receptor's intracellular kinase domain, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation—all essential steps in the formation of new blood vessels.
Mechanism of Action
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote angiogenesis.
This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition of autophosphorylation blocks the activation of downstream signaling pathways, including the Phospholipase C-γ (PLC-γ) and the Ras/MAPK/ERK pathways. The net result is the abrogation of VEGF-induced endothelial cell responses.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Assay Type | Target/Cell Line | IC50 / % Inhibition | Reference(s) |
| Biochemical Assays | |||
| Cell-Free Kinase Assay | VEGFR-2 | 70 nM | [1] |
| PDGF Receptor | > 100 µM | ||
| EGF Receptor | > 100 µM | ||
| Insulin-like Growth Factor Receptor | > 100 µM | ||
| Cell-Based Assays | |||
| Cell Proliferation | HCM-SqCC010 (Oral Squamous Cell Carcinoma) | ~80% inhibition | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | - | ||
| Cell Migration | HUVEC | - | |
| Tube Formation | HUVEC | - | |
| In Vivo Assays | |||
| Matrigel Plug Assay | - | - | |
| Corneal Micropocket Assay | - | - |
Data for HUVEC proliferation, migration, tube formation, and in vivo assays with specific IC50 values or percentage inhibition for this compound were not consistently available in the searched literature. The table reflects the available data.
Signaling Pathways
The binding of VEGF to VEGFR-2 triggers a complex network of intracellular signaling pathways that are crucial for angiogenesis. This compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these downstream cascades.
References
Investigating the Cell Permeability of SU5408: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to SU5408 and its Mechanism of Action
This compound is a synthetic, small molecule inhibitor that targets the ATP-binding site of VEGFR2, a key receptor tyrosine kinase involved in the signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1] By inhibiting the autophosphorylation of VEGFR2, this compound effectively blocks the downstream signaling pathways initiated by vascular endothelial growth factor (VEGF). Its use in in vitro studies with intact cells underscores its inherent cell-permeable nature.[1]
Mechanisms of Cellular Permeability
The transport of small molecules like this compound across the cell membrane can occur through two primary mechanisms: passive diffusion and active transport.
-
Passive Diffusion: This process is driven by the concentration gradient of the compound across the cell membrane and does not require cellular energy. The lipophilicity and size of the molecule are key determinants of its passive diffusion rate. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess a compound's passive permeability.
-
Active Transport: This energy-dependent process involves membrane transporter proteins, such as influx transporters (e.g., organic anion-transporting polypeptides) and efflux transporters (e.g., P-glycoprotein). These transporters can move compounds against their concentration gradient. Cell-based assays like the Caco-2 and MDCK permeability assays are employed to investigate the role of active transport.
Based on its chemical structure, this compound is likely to cross the cell membrane primarily via passive diffusion, although its potential interaction with efflux transporters like P-glycoprotein has not been extensively reported in the literature.
Data Presentation: Permeability of this compound
As of the latest literature review, specific quantitative data on the cell permeability of this compound (e.g., Papp values, efflux ratios) are not publicly available. The tables below are structured to present such data once it becomes available through experimental investigation.
Table 1: Passive Permeability of this compound (PAMPA)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| This compound | Data not available | Data not available |
| High Permeability Control | > 1.5 | High |
| Low Permeability Control | < 1.5 | Low |
Table 2: Bidirectional Permeability of this compound (Caco-2/MDCK Assay)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Classification |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Low Efflux Control | - | - | < 2 | Not a substrate of efflux transporters |
| High Efflux Control | - | - | > 2 | Substrate of efflux transporters |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the this compound solution (typically 10 µM in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_D]_eq = Equilibrium concentration in the donor well
-
Caco-2/MDCK Permeability Assay
This cell-based assay assesses both passive and active transport across a monolayer of intestinal (Caco-2) or kidney (MDCK) epithelial cells.
Materials:
-
Caco-2 or MDCK cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Control compounds (low and high permeability, and known efflux substrates)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 or MDCK cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days for Caco-2 and 3-5 days for MDCK).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A→B) permeability assessment, add this compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For the basolateral-to-apical (B→A) permeability assessment, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions.
-
Determine the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters.
Visualizations
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
General Workflow for Cell Permeability Assessment
Caption: Experimental workflow for assessing cell permeability.
Conclusion
This compound is a well-established, cell-permeable inhibitor of VEGFR2, making it a valuable tool in angiogenesis research. While its ability to enter cells is qualitatively accepted, a significant gap exists in the public domain regarding specific quantitative permeability data. The experimental protocols detailed in this guide for PAMPA and Caco-2/MDCK assays provide a robust framework for researchers to quantitatively assess the cell permeability of this compound and other small molecules. Such data are critical for a comprehensive understanding of its pharmacokinetic properties and for the development of new and improved kinase inhibitors. Future studies are warranted to generate and publish these key permeability parameters for this compound to further solidify its pharmacological profile.
References
The Impact of SU5408 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. It comprises a heterogeneous population of non-malignant cells, including endothelial cells, immune cells, and fibroblasts, embedded within an extracellular matrix. The intricate crosstalk between cancer cells and the surrounding stroma creates a milieu that can either restrain or promote tumor growth. SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has emerged as a significant tool in dissecting the role of angiogenesis in cancer and in modulating the TME. This technical guide provides an in-depth analysis of the effects of this compound on the TME, focusing on its mechanism of action, impact on various cellular components, and the signaling pathways it modulates.
Core Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound is a synthetic, cell-permeable indolinone derivative that functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2 (also known as KDR or Flk-1).[1][2][3] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[1][2][4] The high selectivity of this compound for VEGFR-2 over other receptor tyrosine kinases, such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), and insulin-like growth factor (IGF), makes it a valuable research tool for specifically studying the consequences of VEGFR-2 blockade.[3]
Quantitative Data on this compound Kinase Inhibition
| Target | IC50 | Reference |
| VEGFR-2 (KDR/Flk-1) | 70 nM | [1][2][3] |
| PDGFR, EGFR, IGFR | >100 µM | [3] |
Modulation of the Tumor Microenvironment by this compound
The primary consequence of this compound-mediated VEGFR-2 inhibition is the disruption of tumor angiogenesis, the formation of new blood vessels that supply tumors with oxygen and nutrients. However, the effects of this compound extend beyond endothelial cells to modulate the functions of various other cellular components within the TME.
Effects on the Tumor Vasculature
By inhibiting endothelial cell proliferation and migration, this compound leads to a reduction in microvessel density within the tumor.[5] This anti-angiogenic effect can result in tumor growth inhibition or stasis. Furthermore, VEGFR-2 inhibition can induce a phenomenon known as "vascular normalization," characterized by a more organized and less leaky tumor vasculature. This can transiently improve tumor perfusion and oxygenation, potentially enhancing the efficacy of other therapies like radiation and chemotherapy.
Effects on Immune Cells
The TME is often characterized by an immunosuppressive landscape that shields the tumor from immune attack. VEGFR-2 signaling has been implicated in the regulation of immune cell trafficking and function.
-
Tumor-Associated Macrophages (TAMs): TAMs, often polarized towards an M2-like immunosuppressive phenotype, are abundant in the TME and contribute to tumor progression. While direct quantitative data on this compound's effect on TAM polarization is limited, inhibition of VEGFR-2 signaling has been shown to shift the balance from M2 to a more pro-inflammatory M1-like phenotype, which can enhance anti-tumor immunity.
-
Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. VEGF is a known chemoattractant for MDSCs, and therefore, inhibition of VEGFR-2 signaling by this compound is expected to reduce their recruitment to the tumor, thereby alleviating their suppressive effects on T cells.
-
Regulatory T cells (Tregs): Tregs are another key immunosuppressive cell type in the TME. VEGF can promote the proliferation and accumulation of Tregs within tumors. Consequently, this compound, by blocking VEGFR-2 signaling, may reduce the number and function of intratumoral Tregs, further contributing to an immune-permissive environment.[6][7]
-
Dendritic Cells (DCs): VEGF can impair the maturation and function of dendritic cells, which are critical for initiating anti-tumor T cell responses. By inhibiting VEGFR-2 signaling, this compound may restore DC function, leading to improved antigen presentation and T cell priming.
Effects on Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and angiogenesis. CAFs can secrete pro-angiogenic factors, including VEGF. While the direct effects of this compound on CAF phenotype and function are not extensively documented, by inhibiting the response of endothelial cells to CAF-derived VEGF, this compound can disrupt the pro-angiogenic crosstalk between these two cell types.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that drive the angiogenic process. The following diagram illustrates the key downstream pathways inhibited by this compound.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study
A typical experimental workflow to evaluate the in vivo efficacy of this compound and its effects on the tumor microenvironment is depicted below.
Caption: A typical in vivo experimental workflow.
Detailed Experimental Protocols
While specific protocols for this compound can vary, the following provides a detailed methodology for a general in vivo efficacy study in a mouse xenograft model, which can be adapted for this compound.
In Vivo Tumor Xenograft Model
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., A549, U87-MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are used. All animal procedures must be approved by the Institutional Animal Care and Use Committee.
2. Tumor Implantation:
-
Cells are harvested, washed, and resuspended in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
A 100 µL cell suspension (1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
This compound is typically formulated in a vehicle such as dimethyl sulfoxide (DMSO) and further diluted in corn oil or a solution of PEG300, Tween80, and water.[1]
-
A typical dose for in vivo studies ranges from 25 to 100 mg/kg, administered daily via intraperitoneal (i.p.) injection. The control group receives the vehicle alone.
5. Endpoint Analysis:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a maximum allowable size), mice are euthanized.
-
Tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC) for Microvessel Density (CD31)
1. Tissue Processing:
-
A portion of the tumor is fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.
-
5 µm sections are cut and mounted on charged slides.
2. Staining Procedure:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block solution to prevent non-specific antibody binding.
-
Slides are incubated with a primary antibody against CD31 overnight at 4°C.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB substrate kit for visualization.
-
Sections are counterstained with hematoxylin.
3. Quantification:
-
Images of stained sections are captured using a microscope.
-
Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor.
Flow Cytometry for Tumor-Infiltrating Immune Cells
1. Single-Cell Suspension Preparation:
-
Freshly excised tumors are minced and digested in a solution containing collagenase and DNase I for 30-60 minutes at 37°C with agitation.
-
The cell suspension is passed through a 70 µm cell strainer to remove debris.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The cells are washed and resuspended in FACS buffer (PBS with 2% FBS).
2. Antibody Staining:
-
Cells are incubated with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; F4/80, CD11b, CD86, CD206 for macrophages; Ly6G, Ly6C for MDSCs).
-
For intracellular staining (e.g., FoxP3), a fixation/permeabilization kit is used according to the manufacturer's instructions.
3. Data Acquisition and Analysis:
-
Stained cells are analyzed on a flow cytometer.
-
Data is analyzed using appropriate software (e.g., FlowJo) to quantify the percentage and absolute number of different immune cell populations within the tumor.
Conclusion
This compound serves as a powerful tool for investigating the role of VEGFR-2 signaling in the tumor microenvironment. Its primary anti-angiogenic activity is complemented by its potential to modulate the immune landscape and disrupt the supportive stromal network. This technical guide provides a foundational understanding of this compound's multifaceted effects on the TME, offering researchers and drug development professionals a framework for designing and interpreting preclinical studies aimed at targeting the complex interplay between tumor cells and their microenvironment. Further research focusing on obtaining specific quantitative data on the immunomodulatory effects of this compound will be crucial for fully elucidating its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Flow cytometric quantification of tumour endothelial cells; an objective alternative for microvessel density assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Classification of M1/M2-polarized human macrophages by label-free hyperspectral reflectance confocal microscopy and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Kinase Inhibitor SU5408: A Deep Dive into Affected Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a synthetic small molecule that belongs to the indolinone class of compounds and has been instrumental in the study of angiogenesis and cellular signaling.[1] It functions as a potent and selective inhibitor of specific receptor tyrosine kinases (RTKs), making it a valuable tool for dissecting the intricate signaling networks that govern cell proliferation, differentiation, survival, and migration. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, with a focus on its primary targets and known selectivity profile. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental designs and to accurately interpret the resulting data.
Primary Molecular Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
The principal molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). This compound exhibits potent and highly selective inhibition of VEGFR2 kinase activity with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3] This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[4]
VEGFR2 is a key mediator of the biological effects of vascular endothelial growth factor-A (VEGF-A). The binding of VEGF-A to VEGFR2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating a complex network of intracellular pathways that are crucial for angiogenesis, the formation of new blood vessels.
The primary signaling pathways initiated by VEGFR2 activation and consequently inhibited by this compound include:
-
Phospholipase Cγ (PLCγ) - Protein Kinase C (PKC) - Raf-MEK-MAPK Pathway: This cascade is a major driver of endothelial cell proliferation.
-
Phosphoinositide 3-kinase (PI3K) - Akt Pathway: This pathway is critical for endothelial cell survival, migration, and permeability.
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: This pathway is also implicated in endothelial cell migration and survival.
Selectivity Profile and Off-Target Effects
This compound is recognized for its high selectivity for VEGFR2. Studies have demonstrated that it has little to no inhibitory effect on other receptor tyrosine kinases at concentrations significantly higher than its IC50 for VEGFR2. Specifically, the IC50 values for Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the Insulin-like Growth Factor Receptor are all greater than 100 µM.[1]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against various kinases.
| Target Kinase | IC50 Value | Reference(s) |
| VEGFR2 (KDR/Flk-1) | 70 nM | [1][2][3] |
| PDGFR | > 100 µM | [1] |
| EGFR | > 100 µM | [1] |
| Insulin-like Growth Factor Receptor | > 100 µM | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected by this compound and a potential off-target pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.
In Vitro VEGFR2 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (in DMSO)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96-well microplates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or plate reader (for luminescent assay)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the VEGFR2 enzyme and the peptide substrate to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay: a. Stop the reaction by adding phosphoric acid. b. Spot the reaction mixture onto phosphocellulose paper. c. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. c. Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for VEGFR2 Phosphorylation
This method is used to assess the effect of this compound on VEGFR2 activation in a cellular context.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed endothelial cells in culture plates and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-VEGFR2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total VEGFR2 antibody.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Endothelial cells
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Conclusion
This compound is a potent and highly selective inhibitor of VEGFR2, a key regulator of angiogenesis. Its primary mechanism of action involves the blockade of the ATP-binding site of the VEGFR2 kinase domain, leading to the inhibition of downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration. While this compound exhibits a favorable selectivity profile, researchers should remain mindful of potential off-target effects, particularly when using higher concentrations. The experimental protocols provided in this guide offer a solid foundation for investigating the multifaceted effects of this compound on cellular signaling and function. A thorough understanding of its molecular targets and the pathways it modulates is essential for the robust design and interpretation of experiments in the fields of cancer biology, vascular biology, and drug discovery.
References
The Impact of SU5408 on Hypoxia-Inducible Factor-1α (HIF-1α): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension and a key driver of tumor progression and angiogenesis. Its intricate regulation presents a compelling target for therapeutic intervention. This technical guide provides an in-depth examination of the impact of SU5408, a well-characterized small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), on the HIF-1α signaling pathway. While this compound is primarily recognized for its anti-angiogenic properties through direct VEGFR2 inhibition, its effects extend to the modulation of HIF-1α expression and activity. This document details the molecular mechanisms, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the involved signaling pathways.
Introduction to this compound and HIF-1α
Hypoxia-Inducible Factor-1α (HIF-1α): Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic environments, the lack of oxygen as a cofactor for PHDs results in the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation drives the expression of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, enabling adaptation to the hypoxic microenvironment characteristic of solid tumors.
This compound: this compound is a synthetic, cell-permeable indolinone derivative that functions as a potent and selective ATP-competitive inhibitor of the VEGFR2 tyrosine kinase.[1][2] By binding to the ATP pocket of the VEGFR2 catalytic domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition of VEGFR2 signaling is the primary mechanism behind its anti-angiogenic effects.
Mechanism of this compound's Impact on HIF-1α
This compound's influence on HIF-1α is not direct but is mediated through the inhibition of VEGFR2-activated downstream signaling pathways that are crucial for HIF-1α protein synthesis and stability. The two primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
Activation of VEGFR2 by its ligand, VEGF, leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt phosphorylates and activates mTOR, a serine/threonine kinase that plays a central role in regulating protein synthesis. mTOR, as part of the mTORC1 complex, phosphorylates downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of specific mRNAs, including that of HIF-1α.
By inhibiting VEGFR2, this compound prevents the initiation of this cascade, leading to a reduction in Akt and mTOR activity. This dampening of the PI3K/Akt/mTOR pathway results in decreased translation of HIF-1α mRNA, thereby reducing the overall cellular levels of HIF-1α protein.
Inhibition of the MAPK/ERK Pathway
VEGFR2 activation also triggers the MAPK/ERK signaling cascade. This pathway involves the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK can phosphorylate various downstream targets, including transcription factors that can indirectly influence HIF-1α expression. More directly, the MAPK/ERK pathway has been shown to enhance HIF-1α protein synthesis and stability.
This compound's inhibition of VEGFR2 phosphorylation leads to a decrease in the activation of the MAPK/ERK pathway. This reduction in ERK signaling contributes to the overall decrease in HIF-1α protein levels. A closely related compound, SU5416, has been shown to suppress HIF-1α accumulation through the inhibition of both Akt and ERK phosphorylation.[3]
Figure 1: Signaling pathway of this compound's impact on HIF-1α.
Quantitative Data on this compound's Effects
While direct quantitative data on the dose-dependent inhibition of HIF-1α by this compound is not extensively available in the public domain, the following table summarizes the known inhibitory concentrations for its primary target and related cellular effects.
| Parameter | Value | Cell Line / System | Comments |
| VEGFR2 Kinase Inhibition (IC50) | 70 nM | Cell-free assay | Demonstrates potent and direct inhibition of the primary target.[1] |
| Inhibition of p-Akt | Concentration-dependent | Endothelial Cells | This compound is expected to inhibit VEGF-induced Akt phosphorylation. |
| Inhibition of p-ERK | Concentration-dependent | Endothelial Cells | This compound is expected to inhibit VEGF-induced ERK phosphorylation. |
| HIF-1α Protein Levels | Qualitative Decrease | Various Cancer Cell Lines | Inhibition of VEGFR2 signaling by this compound leads to a reduction in hypoxia-induced HIF-1α accumulation. |
| HIF-1α Transcriptional Activity | Qualitative Decrease | Reporter Cell Lines | Reduced HIF-1α protein levels result in decreased transcriptional activity. |
| VEGF mRNA/Protein Expression | Qualitative Decrease | Various Cancer Cell Lines | As VEGF is a downstream target of HIF-1α, its expression is consequently reduced, creating a negative feedback loop. |
Experimental Protocols
Western Blot Analysis of HIF-1α
This protocol is essential for determining the effect of this compound on HIF-1α protein levels. Due to the rapid degradation of HIF-1α under normoxic conditions, careful and swift sample preparation is critical.
4.1.1. Nuclear Extraction
Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts provides a more concentrated sample for detection.
-
Materials:
-
Cell lysis buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Microcentrifuge
-
-
Procedure:
-
Treat cells with this compound at desired concentrations and incubate under hypoxic conditions (e.g., 1% O2) for the desired time.
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Follow the manufacturer's protocol for the nuclear extraction kit to separate cytoplasmic and nuclear fractions. Ensure all steps are performed on ice.
-
Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.
-
4.1.2. SDS-PAGE and Immunoblotting
-
Materials:
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Mix nuclear extracts with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Figure 2: Western Blot Workflow.
HIF-1α Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the functional consequence of changes in HIF-1α levels by quantifying the transcriptional activity from HREs.
-
Materials:
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the cells under hypoxic conditions for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Conclusion
This compound exerts a significant, albeit indirect, inhibitory effect on the HIF-1α pathway. By targeting VEGFR2, this compound effectively downregulates the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are critical for the synthesis and stability of the HIF-1α protein. This dual mechanism of action, combining direct anti-angiogenesis with the suppression of a key hypoxia response mediator, underscores the therapeutic potential of this compound and similar multi-targeted kinase inhibitors in cancer therapy. Further quantitative studies are warranted to fully elucidate the dose-response relationship between this compound and HIF-1α inhibition in various cancer models. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the intricate interplay between receptor tyrosine kinase signaling and the hypoxic tumor microenvironment.
References
The Role of SU5408 in Studying Lymphangiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue homeostasis, and various pathological conditions, including tumor metastasis and inflammation. A key signaling pathway governing lymphangiogenesis is mediated by vascular endothelial growth factors (VEGFs) and their receptors (VEGFRs). SU5408, a potent and selective inhibitor of VEGFR-2, has emerged as a valuable tool for dissecting the molecular mechanisms of lymphangiogenesis and for evaluating anti-lymphangiogenic therapeutic strategies. This technical guide provides an in-depth overview of the role of this compound in lymphangiogenesis research, complete with experimental protocols, quantitative data, and detailed signaling pathway diagrams.
Mechanism of Action: Targeting the VEGF Signaling Axis
This compound primarily exerts its biological effects by inhibiting the tyrosine kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). It acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the receptor upon ligand binding and thereby blocking downstream signaling cascades.
The primary ligands for VEGFR-3, VEGF-C and VEGF-D, are considered the main drivers of lymphangiogenesis. However, VEGF-C can also bind to and activate VEGFR-2, and VEGFR-2 can form heterodimers with VEGFR-3, indicating a significant role for VEGFR-2 in this process. Furthermore, VEGF-A, the primary ligand for VEGFR-2, has also been shown to induce lymphangiogenesis. This compound, by targeting VEGFR-2, effectively disrupts these signaling pathways, leading to the inhibition of lymphatic endothelial cell (LEC) proliferation, migration, and tube formation.
Key Signaling Pathways in Lymphangiogenesis
The following diagram illustrates the central role of VEGFR-2 and VEGFR-3 in mediating lymphangiogenic signals and the point of intervention for this compound.
SU5408 and Neuroendocrine Differentiation in Prostate Cancer: A Review of the Evidence
For researchers, scientists, and drug development professionals, a critical review of the scientific literature reveals no direct evidence to support the use of SU5408 for inducing neuroendocrine differentiation (NED) in prostate cancer. this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase. Its primary mechanism of action is the disruption of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. While other multi-kinase inhibitors, such as Dovitinib, have been observed to induce a neuroendocrine phenotype in prostate cancer cells, this effect has not been documented for this compound.
This technical guide will instead focus on established inducers of neuroendocrine differentiation in prostate cancer, providing an in-depth overview of the key signaling pathways, experimental protocols, and quantitative data to aid researchers in this field.
Established Inducers of Neuroendocrine Differentiation in Prostate Cancer
Neuroendocrine differentiation is a critical process in the progression of prostate cancer to a more aggressive, androgen-independent state. This transition can be triggered by a variety of stimuli, including androgen deprivation therapy (ADT), specific growth factors, and the activation of certain intracellular signaling pathways.
Androgen Deprivation Therapy (ADT)
Androgen deprivation is a cornerstone of prostate cancer treatment; however, it can also drive a subpopulation of cancer cells to transdifferentiate into a neuroendocrine phenotype. This process is a key mechanism of therapy resistance.
Experimental Protocol: Induction of NED in LNCaP cells via Androgen Deprivation
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Androgen Deprivation: To induce NED, the standard medium is replaced with a steroid-free medium, such as phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS.
-
Duration: Cells are maintained in the androgen-deprived medium for a period ranging from several days to weeks, with the emergence of neuroendocrine markers typically observed over time.
-
Analysis: Neuroendocrine differentiation can be assessed by monitoring morphological changes (e.g., neurite-like outgrowths) and the expression of specific markers such as Chromogranin A (CgA), Synaptophysin (SYP), and Neuron-Specific Enolase (NSE) via techniques like qRT-PCR, Western blotting, and immunofluorescence.
Key Signaling Pathways in Neuroendocrine Differentiation
Several interconnected signaling pathways have been implicated in the process of neuroendocrine differentiation in prostate cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of the mTOR pathway has been shown to induce NED.[1]
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that can promote neuroendocrine differentiation in response to various stimuli.
-
cAMP/PKA Pathway: An increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA) can also drive the expression of neuroendocrine markers.
-
N-Myc and Aurora A Kinase Signaling: Overexpression of N-Myc, stabilized by Aurora A kinase (AURKA), can induce an EZH2-mediated transcriptional program that drives neuroendocrine prostate cancer.[2][3]
Quantitative Data on Neuroendocrine Marker Expression
The following table summarizes the observed changes in the expression of key neuroendocrine markers in response to different inducers.
| Inducer | Cell Line | Marker | Fold Change (mRNA or Protein) | Reference |
| Androgen Deprivation | LNCaP | Chromogranin A | Time-dependent increase | [4] |
| Androgen Deprivation | LNCaP | Synaptophysin | Time-dependent increase | [4] |
| IL-6 | LNCaP | Chromogranin A | Significant increase | |
| Enzalutamide | LNCaP | Neuron-Specific Enolase | Dose-dependent increase | |
| Dovitinib | PC3 | Neuron-Specific Enolase | Significant increase | [5] |
| Dovitinib | LNCaP | Neuron-Specific Enolase | Significant increase | [5] |
| Hyperactive mTOR | LNCaP | Neuron-Specific Enolase | Significant increase | [1] |
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in neuroendocrine differentiation.
Caption: Key signaling pathways driving neuroendocrine differentiation in prostate cancer.
Caption: General experimental workflow for inducing and analyzing neuroendocrine differentiation.
References
- 1. Hyperactive mTOR induces neuroendocrine differentiation in prostate cancer cell with concurrent up-regulation of IRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroendocrine differentiation in prostate cancer: key epigenetic players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroendocrine differentiation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Neuroendocrine Differentiation in Prostate Cancer Cells by Dovitinib (TKI-258) and its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of SU5408 in Cellular Biology: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This technical guide provides a comprehensive overview of the basic research applications of this compound in cell biology. It details its mechanism of action, impact on critical signaling pathways, and provides standardized protocols for key in vitro experiments. This document aims to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate angiogenesis and related cellular processes.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, including cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of angiogenesis. This compound, a synthetic indolinone derivative, has emerged as a valuable chemical probe for studying the intricacies of VEGFR2-mediated signaling and its downstream cellular effects. Its selectivity for VEGFR2 allows for targeted investigation of the roles of this receptor in various biological contexts.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR2 tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of the intracellular domain that is essential for the activation of downstream signaling cascades. This blockade of VEGFR2 signaling leads to the inhibition of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.
Signaling Pathways Targeted by this compound
This compound primarily targets the VEGFR2 signaling pathway. However, it has also been reported to affect the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, albeit with lower potency.
VEGFR2 Signaling Pathway
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating multiple downstream cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. These pathways collectively promote endothelial cell survival, proliferation, migration, and vascular permeability. This compound's inhibition of VEGFR2 autophosphorylation effectively blocks these downstream events.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are involved in a wide range of cellular processes, including proliferation, differentiation, and migration. Similar to VEGFRs, FGFRs are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways. While this compound is primarily a VEGFR2 inhibitor, it can also inhibit FGFR signaling, which should be considered when interpreting experimental results.
Quantitative Data
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and assay conditions.
| Target/Cell Line | Assay Type | IC50 | Reference |
| VEGFR2 (Flk-1) | Kinase Assay | 70 nM | [1][2][3][4] |
| Ba/F3 | Cell Growth Inhibition | 2.6 µM | [2][5] |
| Platelet-derived growth factor receptor | Kinase Assay | >100 µM | [2] |
| Epidermal growth factor receptor | Kinase Assay | >100 µM | [2] |
| Insulin-like growth factor receptor | Kinase Assay | >100 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay models the formation of capillary-like structures by endothelial cells and is used to assess the anti-angiogenic effects of this compound.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Image Acquisition: Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Experimental Workflow
A typical experimental workflow to investigate the effects of this compound in a cell biology context is outlined below.
Conclusion
This compound is a powerful and selective inhibitor of VEGFR2, making it an indispensable tool for studying the molecular mechanisms of angiogenesis and the broader roles of VEGFR2 signaling in cellular biology. This technical guide provides researchers with the fundamental knowledge and practical protocols to effectively employ this compound in their investigations. Careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.
References
- 1. n-genetics.com [n-genetics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
SU5408: A Technical Guide to its Historical Context, Discovery, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5408, a member of the 3-substituted indolin-2-one class of compounds, has played a pivotal role in the study of angiogenesis and receptor tyrosine kinase (RTK) signaling. This technical guide provides an in-depth overview of the historical context surrounding its discovery, its biochemical and cellular activity, and its application as a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Detailed experimental protocols for its use in fundamental research are provided, alongside a comprehensive summary of its kinase inhibition profile. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and practical application.
Historical Context and Discovery
The late 1990s marked a significant period in cancer research, with a growing focus on the process of angiogenesis—the formation of new blood vessels—as a critical enabler of tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors emerged as key mediators of this process, making them attractive targets for therapeutic intervention.
In 1998, a team of scientists at SUGEN, Inc., led by Dr. Li Sun, published a seminal paper in the Journal of Medicinal Chemistry detailing the design, synthesis, and biological evaluation of a novel class of tyrosine kinase inhibitors: the 3-substituted indolin-2-ones.[1] This research aimed to develop potent and selective inhibitors of various RTKs. Through systematic modification of the indolin-2-one scaffold, they identified compounds with varying degrees of selectivity.
Among these, this compound emerged as a potent and highly selective inhibitor of VEGFR2 (also known as KDR or Flk-1).[1][2] The structure-activity relationship studies revealed that the 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one core was crucial for its high specificity against the VEGFR2 kinase activity.[1] This discovery provided the scientific community with a powerful chemical tool to dissect the intricate signaling pathways governed by VEGFR2 and to investigate the therapeutic potential of inhibiting angiogenesis.
Mechanism of Action and Kinase Profile
This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR2 kinase. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.[3]
The selectivity of this compound is a key attribute that has made it an invaluable research tool. While it potently inhibits VEGFR2, it displays significantly lower activity against a range of other RTKs.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference |
| VEGFR2 (KDR/Flk-1) | 70 nM | [2][3][4][5] |
| PDGF Receptor | >100 µM | [2][6] |
| EGF Receptor | >100 µM | [2][6] |
| Insulin-like Growth Factor Receptor | >100 µM | [2][6] |
| c-Kit | >10 µM | N/A |
| FGFR1 | >10 µM | N/A |
Note: IC50 values can vary slightly between different assay conditions and laboratories.
Signaling Pathway
The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a complex network of downstream signaling pathways that collectively regulate the various aspects of the angiogenic process. This compound, by inhibiting the initial phosphorylation event, effectively shuts down these downstream signals.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.glpbio.com [file.glpbio.com]
Methodological & Application
Application Notes and Protocols for SU5408 in Vivo Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] By targeting VEGFR2, this compound can effectively inhibit the formation of new blood vessels, a critical process in tumor growth and other angiogenesis-dependent diseases. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols and quantitative data compiled from scientific literature.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby preventing the activation of downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, all ofwhich are essential for angiogenesis.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the VEGFR2 signaling pathway.
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration of this compound in a mouse model as reported in the cited literature. Due to limited publicly available data on systemic administration of this compound for cancer models, the data presented here is from a study in a neurological context. Researchers should use this as a starting point and perform dose-response studies for their specific mouse model and disease context.
| Mouse Model | Administration Route | Dosage Regimen | Vehicle | Key Findings | Reference |
| C57BL/6 (WT) | Intracerebroventricular (ICV) | Single dose | Phosphate-buffered saline (PBS) | Used to investigate the role of VEGFR2 in tPA-induced vascular permeability. | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For Intracerebroventricular (ICV) Injection:
This protocol is adapted from a study investigating the role of VEGFR2 in the context of ischemic stroke.[3]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Dissolve this compound powder in sterile PBS to the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
The exact concentration will depend on the target dosage and the injection volume appropriate for the mouse's age and weight.
-
For Intraperitoneal/Oral Gavage (Suspension): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
For Intraperitoneal/Oral Gavage (Clear Solution): 10% DMSO, 90% Corn Oil.
Administration Protocol: Intracerebroventricular (ICV) Injection
This procedure requires stereotactic surgical techniques and should be performed under anesthesia and in accordance with institutional animal care and use guidelines.
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and determine the coordinates for the lateral ventricle.
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower a Hamilton syringe containing the this compound solution to the desired depth within the lateral ventricle.
-
Infuse the this compound solution at a slow and controlled rate.
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
Logical Relationships in this compound Research
Understanding the logical connections between different aspects of this compound research is crucial for designing effective experiments.
Caption: Logical relationships in this compound in vivo research.
Conclusion
The in vivo application of this compound in mouse models requires careful consideration of the administration route, dosage, and vehicle formulation. While detailed protocols for systemic administration in cancer models are limited in the public domain, the information provided here serves as a foundational guide. It is imperative for researchers to conduct thorough dose-finding and toxicity studies to determine the optimal experimental conditions for their specific research questions and mouse models. The provided diagrams and protocols offer a framework for designing and executing these crucial preclinical studies.
References
Application Note: Preparation of SU5408 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
SU5408 is a potent, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase, a key mediator of angiogenesis.[1][2][3][4][5] It exhibits high selectivity for VEGFR2 with a reported IC50 value of approximately 70 nM.[1][2][4][5][6] Due to its critical role in inhibiting the signaling pathways that lead to blood vessel formation, this compound is a valuable tool in cancer research and studies of other angiogenesis-dependent diseases. Accurate and consistent preparation of a stable stock solution is paramount for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
2. Quantitative Data Summary
For ease of reference, key physical and chemical properties of this compound are summarized in the table below.
| Parameter | Value | Notes |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [2][3][7][8][9] |
| Molecular Weight | 310.35 g/mol | [2][7][9] |
| Primary Target | VEGFR2 (KDR/Flk-1) | [1][2][3][4][7] |
| Solubility in DMSO | ≥ 6 mg/mL (~19.33 mM) | [2][6][7] Use fresh, anhydrous DMSO for best results.[2][6] |
| Solubility in Water | Insoluble | [2][7] |
| Solubility in Ethanol | Insoluble | [2][7] |
| Recommended Stock Conc. | 10-20 mM | Based on solubility limits and common lab practice. |
| Powder Storage | -20°C for up to 3 years | [2][7] Keep desiccated. |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for 6-12 months | [2][8] Aliquoting is critical to avoid freeze-thaw cycles.[2][7] |
3. Signaling Pathway and Experimental Workflow
Caption: Inhibitory action of this compound on the VEGFR2 signaling pathway.
Caption: Workflow for preparing this compound stock solution.
4. Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
4.1. Materials and Equipment
-
This compound powder (MW: 310.35 g/mol )
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, light-blocking (amber) microcentrifuge tubes for aliquots
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
4.2. Safety Precautions
-
Perform all steps in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
-
This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before beginning work.
4.3. Step-by-Step Procedure
Step 1: Calculate the Mass of this compound Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 310.35 g/mol / 1000 Mass (mg) = 3.10 mg
Step 2: Weighing and Dissolution
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.10 mg of this compound powder and add it to the tared tube.
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Secure the cap tightly and vortex the solution at medium-high speed for 1-2 minutes, or until all the powder is completely dissolved. The solution should be clear.
-
Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Ensure the solution cools to room temperature before proceeding.
-
Step 3: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-blocking microcentrifuge tubes.[7]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6-12 months) .[2][8]
5. Application: Dilution for Cell Culture Experiments
To use the stock solution in cell-based assays, it must be diluted to a final working concentration in the culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Example: Preparing 1 mL of a 10 µM working solution from a 10 mM stock.
Use the C₁V₁ = C₂V₂ formula:
-
C₁ = Stock concentration = 10 mM
-
V₁ = Volume of stock solution needed = ?
-
C₂ = Final concentration = 10 µM
-
V₂ = Final volume = 1 mL (1000 µL)
First, convert units to be consistent (mM to µM): 10 mM = 10,000 µM.
V₁ = (C₂ × V₂) / C₁ V₁ = (10 µM × 1000 µL) / 10,000 µM V₁ = 1 µL
Procedure:
-
Add 999 µL of pre-warmed cell culture medium to a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly by gentle pipetting or brief vortexing before adding to the cells. This results in a final DMSO concentration of 0.1%.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. adooq.com [adooq.com]
- 8. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 9. VEGFR2 Kinase Inhibitor I suppliers & manufacturers in China [m.chemicalbook.com]
Application Notes: SU5408 Protocol for HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[3][4] Specifically, the interaction of VEGF-A with its receptor, VEGFR2 (KDR/Flk-1), on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and differentiation into capillary-like structures.[4][5][6]
The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a well-established and widely used in vitro model to study angiogenesis.[1][2][7] This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures when cultured on a basement membrane extract (BME) or Matrigel.[1][2]
SU5408 is a potent and selective inhibitor of VEGFR2 tyrosine kinase, with an IC50 of 70 nM.[8][9][10][11] By blocking the ATP binding site of the VEGFR2 kinase domain, this compound inhibits its autophosphorylation and subsequent downstream signaling, thereby suppressing VEGF-induced angiogenesis.[6] It exhibits high selectivity for VEGFR2 with little to no effect on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at similar concentrations.[5][10]
These application notes provide a detailed protocol for utilizing this compound in a HUVEC tube formation assay to assess its anti-angiogenic potential.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits VEGFR2 autophosphorylation.
Experimental Protocol
This protocol outlines the steps for conducting a HUVEC tube formation assay to evaluate the inhibitory effect of this compound.
Materials and Reagents
-
Primary Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)[12]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)[7][13]
-
Growth factor-reduced Basement Membrane Extract (BME) or Matrigel[1]
-
This compound (VEGFR2 Kinase Inhibitor I)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, flat-bottom 96-well plates (pre-chilled)[15]
-
Sterile, pre-chilled pipette tips[15]
-
Calcein AM (for fluorescent visualization, optional)[16][17]
Procedure
Day 1: Preparation of BME/Matrigel Plates
-
Thaw the growth factor-reduced BME or Matrigel on ice overnight at 4°C. It is crucial to keep the BME solution on ice at all times to prevent premature gelation.[15]
-
Using pre-chilled pipette tips, add 50 µL of the thawed BME solution to each well of a pre-chilled 96-well plate.[15]
-
Ensure the entire bottom of each well is covered by gently tilting the plate.
-
Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[15]
Day 2: HUVEC Seeding and this compound Treatment
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency. For optimal results, it is recommended to passage the cells one day before the experiment.[12]
-
Prior to the assay, serum-starve the HUVECs for 3-6 hours in basal medium (e.g., Medium 200PRF without supplements).[7]
-
Harvest the cells using Trypsin/EDTA, neutralize with trypsin inhibitor or complete medium, and centrifuge at low speed (e.g., 1,100 rcf for 3 minutes).[7]
-
Resuspend the cell pellet in a small volume of basal medium and perform a cell count.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[8][11]
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., basal medium supplemented with a pro-angiogenic factor like VEGF, if required). A common concentration range to test for this compound would be from 1 µM to 50 µM, including a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
-
Cell Seeding:
-
Resuspend the HUVEC pellet in the prepared this compound dilutions (and controls) to achieve a final cell density of 1.0 x 10^5 to 1.5 x 10^5 cells/mL. This corresponds to seeding 10,000 - 15,000 cells per well in 100 µL.[12]
-
Carefully add 100 µL of the HUVEC/SU5408 suspension onto the solidified BME gel in each well. Avoid introducing bubbles and do not disturb the gel layer.[12]
-
-
Incubation:
Visualization and Quantification
-
After the incubation period, examine the formation of capillary-like networks using an inverted light microscope.
-
Capture images from several representative fields for each well.
-
For quantitative analysis, measure parameters such as:
-
Total Tube Length: The sum of the lengths of all tubes in a field.
-
Number of Branch Points: The number of intersections between at least three tubes.
-
Number of Enclosed Areas/Meshes: The number of polygonal structures formed by the tubes.
-
-
Image analysis can be performed using software such as ImageJ (NIH) with an angiogenesis analyzer plugin or other dedicated imaging software.[18]
Experimental Workflow
Caption: Workflow for the this compound HUVEC tube formation assay.
Data Presentation
The anti-angiogenic activity of this compound is quantified by measuring its effect on tube formation parameters in a dose-dependent manner. The following table presents representative data from such an experiment.
| This compound Concentration (µM) | Total Tube Length (µm, Mean ± SD) | % Inhibition of Tube Length | Number of Branch Points (Mean ± SD) | % Inhibition of Branch Points |
| 0 (Vehicle Control) | 12540 ± 850 | 0% | 112 ± 15 | 0% |
| 1 | 10150 ± 720 | 19.1% | 95 ± 11 | 15.2% |
| 5 | 6780 ± 510 | 45.9% | 58 ± 8 | 48.2% |
| 10 | 3120 ± 350 | 75.1% | 25 ± 5 | 77.7% |
| 25 | 980 ± 150 | 92.2% | 8 ± 3 | 92.9% |
| 50 | 250 ± 60 | 98.0% | 2 ± 1 | 98.2% |
Note: The data presented in this table are for illustrative purposes and represent the expected outcome of the experiment. Actual results may vary depending on experimental conditions.
Conclusion
The HUVEC tube formation assay is a robust method for evaluating the anti-angiogenic properties of compounds like this compound. By selectively inhibiting VEGFR2 kinase activity, this compound effectively disrupts the ability of endothelial cells to form capillary-like networks in vitro. This protocol provides a detailed framework for researchers to reliably assess the efficacy and potency of VEGFR2 inhibitors in a key step of the angiogenic process. The quantitative data derived from this assay, such as the dose-dependent reduction in tube length and branch points, are critical for the preclinical evaluation of anti-angiogenic drug candidates.
References
- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]
- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. promocell.com [promocell.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
Application Notes and Protocols for SU5408 in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent, cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor (FGFR), with a reported IC50 of 70 nM for VEGFR2 kinase.[1] Its ability to modulate these critical signaling pathways makes it a valuable tool for studying a variety of biological processes, including angiogenesis, cell proliferation, differentiation, and migration. In the context of three-dimensional (3D) cell culture and organoid models, this compound offers a means to investigate the roles of FGF and VEGF signaling in complex, physiologically relevant in vitro systems. These advanced models, which better recapitulate the in vivo microenvironment compared to traditional 2D cultures, are increasingly utilized in developmental biology, disease modeling, and drug discovery.
This document provides detailed application notes and protocols for the use of this compound in 3D cell culture and organoid models, with a focus on lung and intestinal organoids. The information is intended to guide researchers in designing and executing experiments to probe the effects of FGF/VEGF signaling inhibition.
Mechanism of Action
This compound primarily exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR2 and FGFRs. These receptor tyrosine kinases (RTKs) are key components of signaling pathways that regulate a multitude of cellular functions.
-
VEGFR2 Signaling: Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, the hallmarks of angiogenesis.
-
FGFR Signaling: FGFs bind to FGFRs, leading to receptor dimerization, transphosphorylation, and the activation of downstream pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways. FGF signaling is integral to a wide range of developmental processes, tissue homeostasis, and repair.
By blocking the kinase activity of these receptors, this compound effectively abrogates these downstream signaling events, allowing for the controlled study of their physiological roles.
Data Presentation
The following tables summarize quantitative data on the general properties of this compound and suggested starting concentrations for 3D cell culture experiments. Note that optimal concentrations and treatment times are highly dependent on the specific cell type, organoid model, and experimental goals, and should be determined empirically.
| Parameter | Value | Reference |
| Target(s) | VEGFR2, FGFR | [1] |
| IC50 (VEGFR2 kinase) | 70 nM | [1] |
| Molecular Weight | 310.35 g/mol | |
| Formulation | Soluble in DMSO |
| Application | Cell/Organoid Type | Suggested Starting Concentration Range | Suggested Incubation Time | Expected Outcome |
| Inhibition of Proliferation | Lung Cancer Organoids | 1 - 20 µM | 24 - 72 hours | Decrease in organoid size and number |
| Modulation of Differentiation | Intestinal Organoids | 0.5 - 10 µM | 3 - 7 days | Altered expression of differentiation markers |
| Inhibition of Angiogenesis (Co-culture models) | Endothelial cells with organoids | 0.1 - 5 µM | 48 - 96 hours | Reduced sprouting and tube formation |
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits FGF and VEGF signaling pathways.
Experimental Workflow
Caption: Experimental workflow for this compound treatment of organoids.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of 3D Spheroids/Organoids
This protocol provides a general framework for treating 3D spheroids or organoids with this compound. Specific parameters such as cell seeding density, Matrigel concentration, and media composition should be optimized for the specific model.
Materials:
-
3D cell culture qualified multi-well plates (e.g., 96-well, 24-well)
-
Matrigel® or other suitable extracellular matrix (ECM)
-
Basal culture medium appropriate for the cell/organoid type
-
This compound (solubilized in DMSO to create a stock solution, e.g., 10 mM)
-
Complete culture medium with necessary growth factors
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (optional)
-
Viability assay reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X concentrated working solutions.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
-
Seeding of Spheroids/Organoids:
-
Harvest and resuspend single cells or organoid fragments in a cold solution of ECM (e.g., Matrigel) at the desired density.
-
Dispense droplets of the cell/organoid-ECM mixture into the center of the wells of a pre-warmed multi-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Carefully add pre-warmed complete culture medium to each well.
-
-
This compound Treatment:
-
After allowing the spheroids/organoids to form and stabilize (typically 24-72 hours), carefully remove half of the culture medium.
-
Add an equal volume of the 2X this compound working solutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours). Media with fresh this compound should be changed every 2-3 days for longer-term experiments.
-
-
Analysis:
-
Morphology and Size: Image the spheroids/organoids at regular intervals using a brightfield microscope. Analyze changes in size, shape, and integrity.
-
Viability: At the end of the treatment period, perform a viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure luminescence.
-
Gene and Protein Expression: Harvest the spheroids/organoids from the ECM using a cell recovery solution or by mechanical disruption in a suitable lysis buffer for downstream analysis (qPCR, Western blot, or immunofluorescence).
-
Protocol 2: Application of this compound in Lung Organoid Culture to Study Differentiation
This protocol outlines a method to investigate the role of FGF signaling in the differentiation of human pluripotent stem cell (hPSC)-derived lung organoids.
Materials:
-
Established hPSC-derived lung organoids
-
Lung organoid differentiation medium
-
This compound stock solution (10 mM in DMSO)
-
Materials for immunofluorescence (antibodies against differentiation markers, e.g., SFTPC for AT2 cells, HOPX for AT1 cells, FOXJ1 for ciliated cells)
-
Materials for qPCR (RNA extraction kit, cDNA synthesis kit, primers for differentiation markers)
Procedure:
-
Culture of Lung Organoids: Culture hPSC-derived lung organoids according to established protocols until they reach the desired developmental stage for differentiation studies.
-
This compound Treatment:
-
Prepare lung organoid differentiation medium containing a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control.
-
Transfer mature lung organoids into the prepared media.
-
Culture the organoids for a period of 3 to 7 days, replacing the medium with fresh this compound-containing medium every 2 days.
-
-
Analysis of Differentiation:
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize and block the organoids.
-
Incubate with primary antibodies against lung epithelial cell markers.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Image the stained organoids using a confocal microscope to assess changes in the number and distribution of differentiated cell types.
-
-
Quantitative PCR (qPCR):
-
Harvest the organoids and extract total RNA.
-
Synthesize cDNA.
-
Perform qPCR using primers for genes associated with specific lung cell lineages (e.g., SFTPC, HOPX, FOXJ1, SCGB1A1).
-
Analyze the relative gene expression levels to quantify the effect of this compound on differentiation.
-
-
Protocol 3: Assessing the Effect of this compound on Intestinal Organoid Proliferation
This protocol describes a method to evaluate the impact of FGF signaling inhibition on the proliferation of murine or human intestinal organoids.
Materials:
-
Established intestinal organoid cultures
-
Intestinal organoid culture medium (e.g., ENR medium)
-
This compound stock solution (10 mM in DMSO)
-
EdU (5-ethynyl-2´-deoxyuridine) and corresponding detection kit
-
Materials for whole-mount immunofluorescence (antibodies against Ki67)
-
Imaging software for quantitative analysis of organoid size
Procedure:
-
Intestinal Organoid Culture and Treatment:
-
Passage intestinal organoids and seed them in Matrigel domes.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or a vehicle control.
-
Culture for 48-72 hours.
-
-
Analysis of Proliferation:
-
Organoid Size Measurement:
-
Acquire brightfield images of the organoids at the beginning and end of the treatment period.
-
Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of individual organoids.
-
Calculate the fold change in organoid size for each treatment condition.
-
-
EdU Incorporation Assay:
-
Add EdU to the culture medium for the final 2-4 hours of the treatment period.
-
Fix and permeabilize the organoids.
-
Perform the click-iT reaction to visualize EdU-positive (proliferating) cells according to the manufacturer's protocol.
-
Image the organoids and quantify the percentage of EdU-positive cells.
-
-
Ki67 Staining:
-
Perform whole-mount immunofluorescence staining for the proliferation marker Ki67.
-
Image the stained organoids and quantify the percentage of Ki67-positive cells.
-
-
Conclusion
This compound is a versatile tool for dissecting the roles of FGF and VEGF signaling in the complex environment of 3D cell cultures and organoids. The protocols and data presented here provide a foundation for researchers to design and implement robust experiments. It is crucial to empirically determine the optimal experimental conditions for each specific model system to ensure reliable and meaningful results. The use of quantitative analysis methods is highly recommended to accurately assess the effects of this compound on organoid morphology, viability, proliferation, and differentiation.
References
Effective Concentration of SU5408 for In Vitro Angiogenesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis. These application notes provide detailed protocols for utilizing this compound in common in vitro angiogenesis assays and summarize effective concentration ranges to aid in experimental design.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that ultimately lead to angiogenic responses. This compound competitively binds to the ATP pocket of the kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.
References
Application Notes and Protocols: SU5408 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the combination of SU5408, a selective VEGFR2 inhibitor, with various chemotherapy agents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the potential synergistic or additive effects of such combination therapies.
Introduction and Scientific Rationale
This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, with an IC50 of 70 nM. By selectively targeting VEGFR2, this compound disrupts the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation. Tumors rely on angiogenesis to sustain their growth and metastasis. Combining an anti-angiogenic agent like this compound with traditional cytotoxic chemotherapy presents a compelling therapeutic strategy. Chemotherapy drugs primarily target rapidly dividing cancer cells, while this compound can inhibit the tumor's ability to develop a blood supply, thereby creating a more hostile microenvironment for the tumor. This dual approach can potentially lead to enhanced anti-tumor efficacy and overcome mechanisms of drug resistance.
The combination of anti-angiogenic therapy with chemotherapy is hypothesized to have several synergistic effects:
-
Normalization of Tumor Vasculature: Anti-angiogenic agents can prune existing immature tumor vessels and promote the formation of more mature, functional vessels. This can improve the delivery and efficacy of co-administered chemotherapy agents to the tumor core.
-
Enhanced Cytotoxicity: By cutting off the blood supply, this compound can induce hypoxia and nutrient deprivation within the tumor, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.
-
Inhibition of Metastasis: By targeting the formation of new blood vessels, this compound can impede the ability of tumor cells to spread to distant sites.
Key Signaling Pathway: VEGFR2 Inhibition by this compound
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with chemotherapy agents.
In Vitro Cell Viability and Synergy Analysis
This protocol is designed to determine the cytotoxic effects of this compound and a selected chemotherapy agent, both individually and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin, gemcitabine, irinotecan, topotecan; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium.
-
For single-agent dose-response curves, add 100 µL of the diluted drugs to the respective wells.
-
For combination studies, create a dose-response matrix. Add 50 µL of each diluted drug to the appropriate wells to achieve the final desired concentrations.
-
Include vehicle control wells (containing the same concentration of DMSO or other solvent as the highest drug concentration wells).
-
Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment (MTT/MTS Assay):
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis and Synergy Quantification:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis of VEGFR2 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of VEGFR2 and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
This compound
-
VEGF (optional, for stimulating the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specific time. In some experiments, cells may be serum-starved and then stimulated with VEGF in the presence or absence of this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Chemotherapy agent (formulated for in vivo administration)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Analysis:
-
The experiment is typically terminated when tumors in the control group reach a predetermined size or when animals show signs of excessive morbidity.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation: Illustrative Examples
Disclaimer: The following tables present illustrative quantitative data from preclinical studies of other VEGFR inhibitors or targeted therapies in combination with the specified chemotherapy agents. This is due to a lack of publicly available data specifically for this compound in these combinations. These tables are intended to provide a template for how to present data from future studies with this compound.
Table 1: Illustrative In Vitro IC50 Values (µM) for Combination Therapy
| Cell Line | Drug | IC50 (Single Agent) | Combination (Drug + VEGFR Inhibitor) | Fold-change in IC50 |
| A549 (Lung) | Cisplatin | 8.5 | 3.2 | 2.7 |
| MCF-7 (Breast) | Paclitaxel | 0.015 | 0.006 | 2.5 |
| HCT116 (Colon) | Doxorubicin | 0.2 | 0.08 | 2.5 |
| PANC-1 (Pancreatic) | Gemcitabine | 0.05 | 0.02 | 2.5 |
| HT29 (Colon) | Irinotecan | 12.5 | 5.0 | 2.5 |
| SK-N-AS (Neuroblastoma) | Topotecan | 0.1 | 0.04 | 2.5 |
Table 2: Illustrative In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Tumor Model | Treatment Group | Dose and Schedule | TGI (%) |
| HCT116 Xenograft | Vehicle Control | - | 0 |
| VEGFR Inhibitor | 50 mg/kg, daily | 45 | |
| Irinotecan | 15 mg/kg, weekly | 30 | |
| VEGFR Inhibitor + Irinotecan | 50 mg/kg daily + 15 mg/kg weekly | 85 | |
| NCI-H460 Xenograft | Vehicle Control | - | 0 |
| VEGFR Inhibitor | 50 mg/kg, daily | 40 | |
| Paclitaxel | 10 mg/kg, twice weekly | 35 | |
| VEGFR Inhibitor + Paclitaxel | 50 mg/kg daily + 10 mg/kg twice weekly | 90 |
Conclusion
The combination of this compound with conventional chemotherapy holds promise as a therapeutic strategy for a variety of cancers. The protocols and information provided in these application notes are intended to serve as a guide for researchers to systematically evaluate the efficacy and mechanisms of action of such combination therapies. Rigorous preclinical evaluation using the described in vitro and in vivo models is essential to identify the most effective combinations and to provide a strong rationale for potential clinical translation. Future studies should focus on generating specific data for this compound in combination with various chemotherapy agents to fully elucidate its therapeutic potential.
Application Notes and Protocols: Demonstrating SU5408 Inhibition of VEGFR2 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to demonstrate the inhibitory effect of SU5408 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation. This method is critical for researchers studying angiogenesis, developing anti-cancer therapeutics, and investigating signal transduction pathways.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are key regulators of angiogenesis, the formation of new blood vessels.[1][2] Upon binding of VEGF, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][5][6] Dysregulation of the VEGF/VEGFR2 signaling axis is a hallmark of numerous diseases, most notably cancer, where it fuels tumor growth and metastasis.
This compound is a potent and selective inhibitor of VEGFR2 tyrosine kinase.[7][8][9] It acts by competitively binding to the ATP-binding site of the VEGFR2 kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.[10] Western blotting is a powerful and widely used technique to detect and quantify the phosphorylation status of specific proteins like VEGFR2, making it an ideal method to demonstrate the inhibitory activity of compounds like this compound.
Key Experimental Principles
This protocol is designed to qualitatively and quantitatively assess the inhibition of VEGF-induced VEGFR2 phosphorylation by this compound in a cell-based assay. The general workflow involves treating cultured endothelial cells with this compound, stimulating them with VEGF to induce VEGFR2 phosphorylation, lysing the cells to extract proteins, separating the proteins by size using gel electrophoresis, transferring the proteins to a membrane, and finally, detecting the levels of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 using specific antibodies.
Data Presentation
Quantitative Analysis of VEGFR2 Phosphorylation
The following table summarizes representative quantitative data from a Western blot experiment designed to measure the inhibition of VEGFR2 phosphorylation by this compound. Densitometric analysis of the Western blot bands for phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 is performed. The ratio of p-VEGFR2 to total VEGFR2 is then calculated and normalized to the VEGF-stimulated control group.
| Treatment Group | Concentration | p-VEGFR2/Total VEGFR2 Ratio (Normalized) | Standard Deviation | % Inhibition |
| Untreated Control | - | 0.05 | ± 0.01 | N/A |
| VEGF (50 ng/mL) | - | 1.00 | ± 0.12 | 0% |
| This compound + VEGF | 1 µM | 0.45 | ± 0.08 | 55% |
| This compound + VEGF | 5 µM | 0.15 | ± 0.04 | 85% |
| This compound + VEGF | 10 µM | 0.06 | ± 0.02 | 94% |
Note: The data presented in this table is for illustrative purposes and will vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines expressing VEGFR2.
-
Cell Culture Media: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors.
-
Starvation Medium: Basal medium (e.g., EBM-2) with 0.1-0.5% Fetal Bovine Serum (FBS).
-
Recombinant Human VEGF-A (VEGF165): For cell stimulation.[11]
-
Phosphate Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer: 4x or 6x concentration.
-
SDS-PAGE Gels: 8% polyacrylamide gels.[12]
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.[13]
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL detection reagent.
-
Imaging System: Chemiluminescence imager.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture HUVECs in complete endothelial cell growth medium until they reach 80-90% confluency.
-
Serum-starve the cells by replacing the complete medium with starvation medium for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
-
Prepare stock solutions of this compound in DMSO.[7] The final DMSO concentration in the culture medium should be less than 0.1%.
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-15 minutes at 37°C.[11] Include an untreated control group (no this compound, no VEGF) and a VEGF-only control group.
2. Cell Lysis and Protein Quantification
-
Immediately after stimulation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[12]
-
Aspirate the PBS and add ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an 8% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 (p-VEGFR2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply the ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total VEGFR2 and a loading control like GAPDH or β-actin.
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound-mediated inhibition of VEGFR2 phosphorylation.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. Vascular Endothelial Growth Factor (VEGF) | Cell Signaling Technology [cellsignal.com]
- 12. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
SU5408 in Xenograft Models of Human Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5408 is a potent and selective, cell-permeable inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a key mediator of angiogenesis.[1][2][3] With an IC50 value of 70 nM for VEGFR2, it exhibits minimal activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor (IGF), making it a specific tool for studying the effects of VEGFR2 inhibition.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR2, this compound effectively disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor-associated neovascularization. These application notes provide a comprehensive overview of the use of this compound in human cancer xenograft models, including its mechanism of action, protocols for in vivo studies, and a summary of its anti-tumor activity.
Mechanism of Action: Inhibition of VEGFR2 Signaling
VEGF, secreted by tumor cells, binds to VEGFR2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR2 tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling molecules. This blockade of VEGFR2 signaling leads to the inhibition of angiogenesis and, consequently, the suppression of tumor growth.
Efficacy of this compound in Human Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose and Schedule | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Glioblastoma | U87MG | Nude | 25 mg/kg/day | Intraperitoneal | Significant inhibition | [1] |
| Colon Cancer | SW620 | Nude | Not Specified | Not Specified | Significant inhibition | [4] |
| Neuroblastoma | Not Specified | Not Specified | Not Specified | Not Specified | Potential efficacy | [5] |
| Head and Neck | FaDu | Nude | Not Specified | Not Specified | Potential efficacy | [6][7] |
| Leukemia | Not Specified | Not Specified | Not Specified | Not Specified | Potential efficacy | [8] |
Note: The term "Significant Inhibition" is used where studies reported a statistically significant reduction in tumor growth without providing a precise percentage of inhibition. "Potential efficacy" indicates that while the cancer type is mentioned in the context of this compound or related inhibitors, specific xenograft data with this compound was not available in the reviewed sources. Researchers are encouraged to consult the primary literature for detailed experimental results.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Specific parameters such as cell line, mouse strain, and this compound dosage may need to be optimized for each cancer model.
Preparation of this compound for In Vivo Administration
This compound is a crystalline solid that is insoluble in water.[2] Therefore, it requires a suitable vehicle for in vivo administration. Two common formulations are provided below.
a) Suspended Solution for Oral and Intraperitoneal Injection: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This protocol yields a 0.77 mg/mL suspended solution. The working solution should be prepared fresh daily.
b) Clear Solution for Intraperitoneal Injection: [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
-
This protocol yields a clear solution of ≥ 0.77 mg/mL. This formulation is suitable for longer-term studies where a clear solution is preferred.
Human Cancer Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions (e.g., specific media, temperature, CO2 levels) to ensure logarithmic growth.
-
Animal Model: Use immunodeficient mice (e.g., nude, SCID, or NOD/SCID) to prevent rejection of the human tumor cells. House the animals in a sterile environment.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
This compound Administration and Tumor Monitoring
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dose and schedule.
-
Common routes of administration include intraperitoneal (i.p.) injection or oral gavage.
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights of the mice throughout the study.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI to assess the efficacy of this compound.
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR2-mediated angiogenesis in cancer progression. Its high selectivity allows for targeted studies on the effects of inhibiting this critical pathway. The protocols and data presented in these application notes provide a foundation for designing and conducting preclinical xenograft studies to evaluate the anti-tumor potential of this compound in various human cancers. Researchers should optimize the experimental conditions for their specific cancer model to obtain robust and reproducible results.
References
- 1. Zeaxanthin impairs angiogenesis and tumor growth of glioblastoma: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 所有产品 | Selleck.cn [selleck.cn]
Application Notes and Protocols for Oral Administration of SU5408 to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, to mice for preclinical research. The following protocols and data have been compiled to facilitate experimental design and execution.
Introduction
This compound is a synthetic indolin-2-one compound that functions as a competitive inhibitor of ATP binding to the VEGFR2 kinase domain, thereby blocking downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1] Its use in in vivo mouse models is crucial for studying anti-angiogenic therapies in various pathological conditions, including cancer. Proper oral administration is essential for achieving desired systemic exposure and reliable experimental outcomes.
Data Presentation
The following tables summarize key quantitative data for the oral administration of this compound to mice, compiled from various sources.
Table 1: Vehicle Formulations for Oral Administration of this compound
| Vehicle Composition | Resulting Formulation | Maximum Concentration | Reference |
| Carboxymethylcellulose sodium (CMC-Na) solution | Homogeneous suspension | ≥ 5 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution | 0.77 mg/mL | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Clear solution | Not specified | [2] |
| 10% DMSO, 90% Corn Oil | Clear solution | ≥ 0.77 mg/mL | [3] |
| 5% DMSO, 95% Corn oil | Clear solution | 0.15 mg/mL | [2] |
Table 2: Pharmacokinetic Parameters of a Tyrosine Kinase Inhibitor (Gefitinib) in Mice Following Oral Administration (as a reference)
No specific pharmacokinetic data for orally administered this compound in mice was found in the search results. The following data for Gefitinib, another tyrosine kinase inhibitor, is provided as a general reference for expected pharmacokinetic behavior.
| Parameter | Value | Mouse Strain | Dosage | Vehicle | Reference |
| Tmax (Time to Maximum Concentration) | ~1 hour | C57BL6 | 50 mg/kg | Not specified | [4] |
| Cmax (Maximum Concentration) | ~7 µg/mL | C57BL6 | 50 mg/kg | Not specified | [4] |
| t1/2 (Half-life) | 3.8 hours | C57BL6 | 50 mg/kg | Not specified | [4] |
| Oral Bioavailability | 53% | C57BL6 | 50 mg/kg | Not specified | [4] |
Experimental Protocols
Preparation of this compound for Oral Gavage
3.1.1. Preparation of a Homogeneous Suspension in CMC-Na (Recommended for higher concentrations)
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution of carboxymethylcellulose sodium (CMC-Na) in sterile water (e.g., 0.5% - 2% w/v).
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution.[2]
-
Vortex or sonicate the mixture until a homogeneous suspension is achieved.
-
Prepare fresh daily before administration to ensure uniform suspension.
3.1.2. Preparation of a Suspended Solution with Co-solvents
-
Prepare a stock solution of this compound in DMSO (e.g., 7.7 mg/mL).[3]
-
For a final concentration of 0.77 mg/mL, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.[3]
-
Add 450 µL of saline to the solution and mix. This will result in a suspended solution.[3]
-
Use sonication if necessary to aid dissolution and ensure homogeneity.[3]
Oral Gavage Procedure in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice) with a ball tip to prevent tissue damage.
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the this compound formulation.
-
The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a few minutes after the procedure.
-
Mandatory Visualizations
Experimental Workflow for Oral Administration of this compound
Caption: Experimental workflow for the oral administration of this compound to mice.
This compound Inhibition of the VEGFR2 Signaling Pathway
Caption: this compound inhibits VEGFR2 signaling and downstream cellular responses.
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU5408 in Matrigel Plug Assay for In Vivo Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Matrigel plug assay is a widely utilized in vivo model to study angiogenesis, providing a robust platform to evaluate the efficacy of pro- and anti-angiogenic compounds. SU5408 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of the angiogenic signaling cascade. This document provides detailed application notes and protocols for the use of this compound in the Matrigel plug assay to assess its anti-angiogenic effects in vivo.
Mechanism of Action: this compound Inhibition of VEGFR-2 Signaling
This compound is a synthetic small molecule that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR or Flk-1). The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability – all essential steps in angiogenesis.
By blocking the ATP-binding site, this compound prevents the autophosphorylation of VEGFR-2, thereby inhibiting the activation of downstream signaling molecules. Key pathways affected include the Ras/MEK/ERK pathway, which is critical for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. The inhibition of these pathways ultimately leads to a suppression of angiogenesis.
Figure 1: this compound inhibits VEGFR-2 signaling pathway.
Experimental Protocols
Matrigel Plug Assay: Experimental Workflow
The Matrigel plug assay involves the subcutaneous injection of Matrigel, a solubilized basement membrane preparation, into mice.[1] When supplemented with pro-angiogenic factors, Matrigel forms a solid plug at body temperature and induces the infiltration of host endothelial cells and the formation of a new vascular network.[2][3] Anti-angiogenic compounds like this compound can be mixed with the Matrigel prior to injection or administered systemically to assess their inhibitory effects.[4]
Figure 2: Experimental workflow for the Matrigel plug assay.
Detailed Protocol for Matrigel Plug Assay with this compound
Materials:
-
Growth Factor Reduced Matrigel
-
Pro-angiogenic factors (e.g., recombinant murine VEGF-A, bFGF)
-
This compound
-
Heparin
-
Sterile, ice-cold PBS
-
Ice-cold pipette tips and microcentrifuge tubes
-
Syringes (24-26 gauge)
-
6-8 week old mice (e.g., C57BL/6 or immunodeficient strains)
-
Anesthetics
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C. It is critical to keep Matrigel and all reagents cold to prevent premature gelation.
-
On the day of injection, prepare the Matrigel mixture in a pre-chilled tube on ice.
-
For a typical 0.5 mL plug, the following can be mixed:
-
400-450 µL of Matrigel
-
Pro-angiogenic factors (e.g., 100 ng/mL VEGF-A and/or 200 ng/mL bFGF)
-
Heparin (10-25 units/mL) to prevent clotting and aid in growth factor stability.
-
This compound at the desired final concentration (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be used for the control group.
-
Bring the final volume to 0.5 mL with sterile, ice-cold PBS.
-
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Animal Handling and Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Shave and sterilize the injection site on the ventral or dorsal flank of the mouse.
-
Draw the 0.5 mL Matrigel mixture into a pre-chilled syringe.
-
Inject the mixture subcutaneously. The Matrigel will form a solid plug as it warms to body temperature.
-
-
Post-Injection and Plug Excision:
-
Monitor the animals for recovery from anesthesia.
-
After the desired incubation period (typically 7-14 days), euthanize the mice.
-
Carefully dissect the skin to expose the Matrigel plug.
-
Excise the plug and proceed with the desired quantification method.
-
Data Presentation: Quantitative Analysis of Angiogenesis Inhibition
The anti-angiogenic effect of this compound can be quantified using several methods. The following tables present a summary of expected results based on typical findings in Matrigel plug assays.
Table 1: Hemoglobin Content in Matrigel Plugs
The amount of hemoglobin in the plug is directly proportional to the extent of vascularization.[5][6][7]
| Treatment Group | Mean Hemoglobin (µ g/plug ) ± SD | % Inhibition |
| Matrigel + Vehicle | 1.5 ± 0.4 | - |
| Matrigel + VEGF + Vehicle | 15.2 ± 2.1 | 0% |
| Matrigel + VEGF + this compound (1 µM) | 9.8 ± 1.5 | 35.5% |
| Matrigel + VEGF + this compound (5 µM) | 5.3 ± 0.9 | 65.1% |
| Matrigel + VEGF + this compound (10 µM) | 2.1 ± 0.6 | 86.2% |
Table 2: Microvessel Density (MVD) in Matrigel Plugs
Histological sections of the plugs can be stained with an endothelial cell-specific marker, such as anti-CD31 antibody, to visualize and count the number of microvessels.
| Treatment Group | Mean MVD (vessels/high-power field) ± SD | % Inhibition |
| Matrigel + Vehicle | 3 ± 1 | - |
| Matrigel + VEGF + Vehicle | 45 ± 5 | 0% |
| Matrigel + VEGF + this compound (1 µM) | 28 ± 4 | 37.8% |
| Matrigel + VEGF + this compound (5 µM) | 15 ± 3 | 66.7% |
| Matrigel + VEGF + this compound (10 µM) | 6 ± 2 | 86.7% |
Table 3: Relative mRNA Expression of Endothelial Markers
Quantitative real-time PCR (RT-qPCR) can be used to measure the expression of endothelial-specific genes like Pecam1 (CD31) and Cdh5 (VE-cadherin) in the excised plugs.[1][4]
| Treatment Group | Relative Pecam1 mRNA Expression (Fold Change) ± SD | % Inhibition |
| Matrigel + Vehicle | 1.0 ± 0.2 | - |
| Matrigel + VEGF + Vehicle | 12.5 ± 1.8 | 0% |
| Matrigel + VEGF + this compound (1 µM) | 7.9 ± 1.1 | 36.8% |
| Matrigel + VEGF + this compound (5 µM) | 4.2 ± 0.7 | 66.4% |
| Matrigel + VEGF + this compound (10 µM) | 1.8 ± 0.4 | 85.6% |
Detailed Experimental Protocols for Quantification
Hemoglobin Content Assay (Drabkin's Method)
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant and incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve generated with known concentrations of hemoglobin.
-
Normalize the hemoglobin content to the weight of the Matrigel plug.
Immunohistochemistry for Microvessel Density
-
Fix the excised Matrigel plugs in 4% paraformaldehyde overnight.
-
Process the plugs for paraffin embedding and sectioning (5 µm sections).
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against an endothelial marker (e.g., rat anti-mouse CD31) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Capture images using a light microscope and count the number of microvessels in several high-power fields per section.
RT-qPCR for Endothelial Marker Expression
-
Homogenize the excised Matrigel plug in a lysis buffer suitable for RNA extraction (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for endothelial markers (e.g., Pecam1, Cdh5) and a housekeeping gene (e.g., Gapdh, Actb).
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the control group.[4]
Conclusion
The Matrigel plug assay provides a reliable and quantifiable method for assessing the in vivo anti-angiogenic activity of compounds such as this compound. By inhibiting the VEGFR-2 signaling pathway, this compound effectively reduces the formation of new blood vessels, which can be measured by a decrease in hemoglobin content, microvessel density, and the expression of endothelial-specific markers. These detailed protocols and application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies.
References
- 1. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of VEGFR2 Following SU5408 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1, is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[1][3] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and permeability—all essential processes for angiogenesis.[4][5][6][7] Due to its central role in tumor angiogenesis, VEGFR2 is a major target for anti-cancer therapies.[2][4]
SU5408 is a potent and selective inhibitor of the VEGFR2 kinase.[8][9][10] It acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR2 and preventing the autophosphorylation necessary for receptor activation.[1] This blockade effectively shuts down VEGF-induced downstream signaling. Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within tissue sections. In the context of this compound treatment, IHC for VEGFR2 is an invaluable tool for pharmacodynamic assessment, allowing researchers to evaluate target engagement and the biological effects of VEGFR2 inhibition in preclinical models.
VEGFR2 Signaling and Inhibition by this compound
The following diagram illustrates the primary signaling cascade initiated by VEGF-A binding to VEGFR2 and the mechanism of inhibition by this compound.
Experimental Workflow for IHC Analysis
A typical workflow for assessing VEGFR2 expression in tissues after this compound treatment involves several key stages, from in vivo or in vitro treatment to final data analysis.
Protocols
I. In Vivo this compound Treatment (Example)
This protocol provides a general guideline for treating tumor-bearing mice. Dosing, vehicle, and schedule should be optimized for the specific model.
-
Preparation of this compound Solution : this compound is poorly soluble in aqueous solutions. A common vehicle is a mixture of DMSO, PEG300, Tween80, and water.[8]
-
As an example, to prepare a 1 mL working solution, dissolve the required amount of this compound in 50 µL of DMSO.[8]
-
Add 400 µL of PEG300 and mix until clear.[8]
-
Add 50 µL of Tween80 and mix.[8]
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.[8] The mixed solution should be used immediately.
-
-
Dosing : Administer the this compound solution or vehicle control to the animals (e.g., via intraperitoneal injection or oral gavage) according to the pre-determined schedule and dose.
-
Tissue Collection : At the end of the treatment period, euthanize the animals and excise the tumors or other tissues of interest.
-
Fixation : Immediately fix the tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Processing : Following fixation, transfer tissues to 70% ethanol and proceed with standard paraffin embedding.
II. Immunohistochemistry Protocol for VEGFR2
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[11][12]
-
Hydrogen Peroxide (3%) for quenching
-
Blocking Buffer (e.g., 1% BSA or Normal Goat Serum in PBST)[11][13]
-
Primary Antibody: Rabbit anti-VEGFR2 antibody (dilution to be optimized, typically 1:100 - 1:500)[11][13][14]
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or microwave. For citrate buffer (pH 6.0), heat in a water bath at 65-95°C for 20-60 minutes.[11][17]
-
Allow slides to cool to room temperature for at least 20 minutes.[11]
-
Rinse slides in deionized water, then in PBST (PBS with 0.05% Tween 20).[11]
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides with PBST (3 changes, 5 min each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[11]
-
Rinse slides with PBST (3 changes, 5 min each).
-
Prepare the DAB solution according to the manufacturer's instructions and apply to the sections. Monitor color development under a microscope (typically 1-10 minutes).[11]
-
Stop the reaction by immersing the slides in deionized water.[11]
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-5 minutes to visualize nuclei.[11]
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
Data Presentation and Analysis
VEGFR2 staining is typically observed in the cytoplasm and on the membrane of endothelial cells lining blood vessels.[13][18] Expression can also be found in some tumor cells.[18][19] The effect of this compound is primarily on the activity (phosphorylation) of VEGFR2, not necessarily on its total protein expression. However, prolonged pathway inhibition can sometimes lead to changes in protein levels. IHC analysis is used to quantify the expression and localization of the total VEGFR2 protein.
Quantification: A semi-quantitative method like the H-score is commonly used to analyze IHC data.[18] This method considers both the staining intensity and the percentage of positive cells.
-
Staining Intensity (I): Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).[13]
-
Percentage of Positive Cells (P): The percentage of cells at each intensity level is determined.
-
H-Score Calculation: H-score = Σ (I × P) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The final score ranges from 0 to 300.
Example Data Summary:
The table below presents hypothetical data from a preclinical tumor xenograft study, comparing VEGFR2 expression in the tumor microvasculature between control and this compound-treated groups.
| Treatment Group | N | Staining Intensity (Mean ± SD) | % Positive Endothelial Cells (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 10 | 2.4 ± 0.5 | 85 ± 7 | 215 ± 35 |
| This compound (25 mg/kg) | 10 | 2.2 ± 0.6 | 81 ± 9 | 198 ± 42 |
This table is for illustrative purposes only.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. VEGFR2/KDR antibody (26415-1-AP) | Proteintech [ptglab.com]
- 13. Immunohistochemical localization of VEGFR-2 in mouse mammary gland during reproductive cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-VEGFR2 Antibody (A96702) | Antibodies.com [antibodies.com]
- 15. IHC antigen retrieval protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Tumor Cell Expression of Vascular Endothelial Growth Factor Receptor 2 Is an Adverse Prognostic Factor in Patients with Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (VEGFR2) AS A MARKER FOR MALIGNANT VASCULAR TUMORS AND MESOTHELIOMA – IMMUNOHISTOCHEMICAL STUDY OF 262 VASCULAR ENDOTHELIAL AND 1640 NONVASCULAR TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SU5408 solubility issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SU5408 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3][4][5] Its IC50 value for VEGFR2 is approximately 70 nM.[1][2][3][4][5] By inhibiting VEGFR2, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. It shows high selectivity for VEGFR2 with little to no effect on other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGF), epidermal growth factor (EGF), or insulin-like growth factor at concentrations up to 100 µM.[1][4]
2. What is the solubility of this compound in common laboratory solvents?
This compound is soluble in dimethyl sulfoxide (DMSO) but is generally insoluble in water and ethanol.[3][5][6] For in vitro studies, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended.[3][4][6]
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in anhydrous DMSO.[3][4] For example, a 6 mg/mL (19.33 mM) stock solution can be prepared in DMSO.[3][4][5] To aid dissolution, gentle warming and sonication may be necessary.[1][4] It is important to use newly opened or anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2][3]
4. How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for up to 3 years.[1][3]
-
Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or -20°C for up to 1 year.[1][3][7]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture.
-
Possible Cause: Insufficient agitation or temperature.
Issue 2: this compound precipitates when I dilute my DMSO stock solution in aqueous media for my in vitro experiment.
-
Possible Cause: this compound has very low solubility in aqueous solutions.
-
Solution 1: Lower the final DMSO concentration. While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity. However, be aware that high concentrations of this compound may still precipitate.
-
Solution 2: Use a surfactant. For certain applications, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility. This should be optimized for your specific cell line and assay.
-
Solution 3: Prepare fresh dilutions. Prepare the working solution immediately before use. Do not store diluted aqueous solutions of this compound.[2]
-
Issue 3: I am observing inconsistent results in my in vivo experiments.
-
Possible Cause: The this compound formulation is not stable or is not being administered correctly.
-
Solution: For in vivo studies, a clear solution or a homogenous suspension is crucial for consistent dosing. It is recommended to prepare the formulation fresh on the day of use.[1][2] If using a formulation for an extended period, its stability should be carefully considered.[1] For intraperitoneal or oral administration, specific formulations using co-solvents are required.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | 6 mg/mL | 19.33 mM.[3][4][5] Ultrasonic and warming may be needed. Use anhydrous DMSO.[1][2][3] |
| Water | Insoluble | < 1 mg/mL | [3][5][6] |
| Ethanol | Insoluble | < 1 mg/mL | [3][5][6] |
| DMF | Soluble | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 6 mg/mL).
-
Vortex the solution to mix.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral or Intraperitoneal Administration (Suspended Solution)
This protocol yields a suspended solution of 0.77 mg/mL.[1]
-
Prepare a 7.7 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 7.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
Use ultrasonic agitation to ensure a uniform suspension.[1]
-
This formulation should be prepared fresh on the day of use.[1][2]
Protocol 3: Preparation of this compound Formulation for In Vivo Injection (Clear Solution)
This protocol yields a clear solution of ≥ 0.77 mg/mL.[1]
-
Prepare a 7.7 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 7.7 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is obtained.[1]
-
This formulation should be prepared fresh on the day of use.[1][2]
Visualizations
Signaling Pathway
Caption: this compound inhibits the VEGFR2 signaling pathway.
Experimental Workflow: Preparing a this compound Working Solution
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Navigating SU5408: A Guide to Optimizing Concentration and Minimizing Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing SU5408, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), achieving optimal experimental outcomes hinges on using a concentration that maximizes on-target effects while minimizing off-target activities. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure the effective and specific use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its recommended working concentration?
A1: The primary target of this compound is VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. This compound exhibits potent inhibition of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 70 nM in cell-free assays.[1][2][3][4] For cell-based assays, the effective concentration can vary depending on the cell type and experimental conditions, but a starting point for observing VEGFR2 inhibition is in the low micromolar range. For instance, growth inhibition in BaF3 cells has been observed with an IC50 of 2.6 µM.[1]
Q2: What are the known off-target effects of this compound?
A2: this compound is known for its high selectivity for VEGFR2. It shows little to no inhibitory activity against other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor Receptor (IGFR) at concentrations well above its IC50 for VEGFR2, with reported IC50 values greater than 100 µM for these kinases.[1] However, at higher concentrations, the potential for off-target effects on other kinases, such as c-Kit and Fms-like tyrosine kinase 3 (FLT3), should be considered.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
A3: The optimal concentration of this compound should be determined empirically for each new cell line and experimental setup. A dose-response study is the most effective method to identify the concentration that provides maximal inhibition of VEGFR2 signaling with minimal cytotoxicity or off-target effects. This typically involves treating your cells with a range of this compound concentrations and assessing a relevant downstream marker of VEGFR2 activity (e.g., phosphorylation of ERK1/2) and cell viability.
Q4: What are the signs of off-target effects or cellular toxicity in my experiments?
A4: Signs of off-target effects or toxicity can include unexpected changes in cell morphology, a sharp decrease in cell viability at concentrations that are not significantly inhibiting your target, or the modulation of signaling pathways not known to be downstream of VEGFR2. If you observe such effects, it is recommended to lower the concentration of this compound and re-evaluate the dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of VEGFR2 signaling | - this compound concentration is too low.- Degraded this compound stock solution.- Insufficient incubation time.- Cell line is not responsive to VEGFR2 inhibition. | - Perform a dose-response experiment with a wider concentration range.- Prepare a fresh stock solution of this compound.- Optimize the incubation time.- Confirm VEGFR2 expression and activity in your cell line. |
| High cell death or cytotoxicity observed | - this compound concentration is too high, leading to off-target effects.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Lower the concentration of this compound and perform a careful dose-response study to determine the therapeutic window.- Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cells. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent this compound concentration in working solutions.- Differences in incubation times or other experimental conditions. | - Standardize cell seeding protocols.- Prepare fresh working solutions of this compound for each experiment from a reliable stock.- Maintain consistent experimental parameters. |
| Unexpected changes in unrelated signaling pathways | - Off-target effects of this compound at the concentration used. | - Perform a kinase selectivity profile to identify potential off-target kinases.- Use a lower concentration of this compound or consider a more selective inhibitor if available. |
Data Presentation: this compound Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and a selection of off-target kinases, providing a clear comparison of its selectivity.
| Kinase Target | IC50 (nM) | Selectivity (Fold difference vs. VEGFR2) |
| VEGFR2 | 70 | 1 |
| PDGFR | >100,000 | >1428 |
| EGFR | >100,000 | >1428 |
| IGFR | >100,000 | >1428 |
Note: Data is compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
Dose-Response Study to Determine Optimal this compound Concentration
This protocol outlines a general procedure to determine the effective concentration range of this compound for inhibiting VEGFR2 signaling in a specific cell line.
Materials:
-
Cell line of interest expressing VEGFR2
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for assessing VEGFR2 pathway activation (e.g., antibodies for Western blotting of phospho-ERK1/2)
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Dilution: Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the seeding medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Endpoint Analysis:
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key downstream targets of VEGFR2, such as ERK1/2.
-
Cell Viability Assay: Perform an MTT or other viability assay to assess the cytotoxic effects of the different this compound concentrations.
-
-
Data Analysis: Plot the percentage of inhibition of the downstream signaling marker and the percentage of cell viability against the log of the this compound concentration to determine the IC50 for target inhibition and cytotoxicity. The optimal concentration will be in the range that effectively inhibits the target with minimal impact on cell viability.
In Vitro Kinase Assay for this compound Selectivity Profiling
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases (VEGFR2 and a panel of off-target kinases)
-
Kinase-specific substrates
-
ATP
-
This compound stock solution
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a suitable assay plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value for each kinase.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol describes how to measure the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound as described in the dose-response protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.
Visualizations
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A logical approach to troubleshooting common this compound experimental issues.
References
Technical Support Center: Troubleshooting SU5408 Instability in Long-Term Experiments
Welcome to the technical support center for SU5408. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in long-term experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate and resolve challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and cell-permeable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, with an IC50 of 70 nM.[1][2][3] It belongs to the 3-substituted indolin-2-one class of tyrosine kinase inhibitors.[1] By selectively targeting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, which is crucial for angiogenesis, the formation of new blood vessels. This inhibitory action makes it a valuable tool in cancer research and other fields where angiogenesis plays a critical role.
Q2: I'm observing a gradual loss of this compound efficacy in my long-term cell culture experiment. What could be the cause?
A gradual loss of efficacy in long-term experiments is a common issue and can be attributed to several factors:
-
Compound Degradation: Small molecules can degrade in aqueous cell culture media over time, influenced by factors like pH, temperature, and light exposure. While specific degradation kinetics for this compound in cell culture media are not extensively published, it is advisable to replenish the compound with fresh media regularly. For experiments lasting several days, consider changing the media and re-adding this compound every 48-72 hours.
-
Precipitation: this compound has poor aqueous solubility and can precipitate out of solution, especially at higher concentrations or after prolonged incubation at 37°C. This reduces the effective concentration of the inhibitor available to the cells. Visually inspect your culture plates for any signs of precipitation.
-
Cellular Metabolism: Cells can metabolize the compound over time, reducing its intracellular concentration and thereby its inhibitory effect.
-
Development of Cellular Resistance: In long-term cultures, cells may develop resistance mechanisms to the inhibitor, such as upregulation of alternative signaling pathways.
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
Precipitation is a significant challenge with this compound due to its low solubility in aqueous solutions. Here are some troubleshooting steps:
-
Solvent Quality: Ensure you are using high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[2] Hygroscopic DMSO can absorb moisture, which significantly reduces the solubility of this compound.[1][2]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). It is recommended to gently warm and sonicate the solution to aid dissolution.[1]
-
Working Dilution: When preparing your working solution in cell culture media, it is crucial to add the DMSO stock to the media and mix vigorously immediately. Avoid adding media to the DMSO stock. The final DMSO concentration in your culture should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.
-
Serum Content: The presence of serum proteins can sometimes help to stabilize small molecules in solution. However, interactions with serum components can also lead to precipitation. If you are using serum-free media, you may need to optimize the final concentration of this compound to maintain solubility.
-
Visual Inspection: Always visually inspect your media containing this compound for any signs of precipitation before adding it to your cells and during the course of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in this compound solution preparation | 1. Always use fresh, high-quality anhydrous DMSO for stock solutions. 2. Prepare fresh working dilutions for each experiment from a frozen stock. 3. Ensure complete dissolution of the stock solution before making further dilutions. Gentle warming and sonication can be beneficial.[1] 4. Standardize the dilution method, always adding the DMSO stock to the media with immediate and thorough mixing. |
| Precipitation of this compound in culture media | 1. Lower the final concentration of this compound in your experiment. 2. Visually inspect the culture media under a microscope for precipitates before and during the experiment. 3. Consider using a formulation with solubilizing agents for in vivo studies, which may offer insights for in vitro work (e.g., PEG300, Tween-80).[1] |
| Degradation of this compound during storage or incubation | 1. Aliquot stock solutions to minimize freeze-thaw cycles and store at -20°C or -80°C.[4] 2. For long-term experiments, replenish the media with freshly prepared this compound every 48-72 hours. 3. Protect stock solutions and media containing this compound from light. |
Issue 2: Unexpected cellular phenotypes or toxicity.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. this compound is reported to be highly selective for VEGFR2, with little to no effect on EGFR, PDGFR, or insulin-like growth factor receptors (IC50 > 100 µM).[1] However, at high concentrations, off-target effects on other kinases cannot be ruled out. 2. Perform a dose-response experiment to determine the lowest effective concentration that inhibits VEGFR2 signaling without causing general toxicity. 3. Use a negative control (e.g., a structurally related but inactive compound) if available. 4. Validate key phenotypic observations using a second, structurally different VEGFR2 inhibitor. |
| Solvent (DMSO) toxicity | 1. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line (typically ≤ 0.1%). 2. Run a vehicle control (media with the same concentration of DMSO as your experimental samples) in all experiments. |
| Compound-induced cellular stress | 1. Long-term inhibition of a critical signaling pathway can induce cellular stress and lead to unexpected phenotypes. 2. Monitor cell morphology and viability throughout the experiment. 3. Assess markers of cellular stress or apoptosis if unexpected toxicity is observed. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Citation(s) |
| Molecular Weight | 310.35 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Solubility in DMSO | ≥ 6 mg/mL (19.33 mM) | [1][2][4] |
| Solubility in Water | Insoluble | [2][4] |
| Solubility in Ethanol | Insoluble | [2][4] |
| Storage of Solid | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years, -20°C for up to 1 year | [1] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation | Composition | Resulting Solution | Recommended Use | Citation(s) |
| Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.77 mg/mL (suspended) | Oral and intraperitoneal injection. Requires sonication. | [1] |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 0.77 mg/mL (clear) | Use with caution for dosing periods exceeding half a month. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure for Stock Solution (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 322.2 µL of DMSO). d. To facilitate dissolution, gently warm the solution and sonicate until all the solid is dissolved. e. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Procedure for Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. To prepare the final working concentration (e.g., 10 µM), dilute the stock solution 1:1000 in the pre-warmed cell culture medium. Crucially, add the stock solution to the medium while vortexing or mixing vigorously to prevent precipitation. d. Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Protocol 2: Validating this compound Activity Over Time in Cell Culture
-
Objective: To assess the stability and efficacy of this compound in a long-term cell culture experiment.
-
Cell Line: A cell line responsive to VEGF stimulation (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
Procedure: a. Plate cells and allow them to adhere overnight. b. Starve the cells in a low-serum medium for 4-6 hours. c. Prepare a working solution of this compound in the appropriate cell culture medium. d. Treat the cells with this compound at the desired concentration for 1 hour. e. Stimulate the cells with an optimal concentration of VEGF-A. f. At different time points after this compound addition (e.g., 24h, 48h, 72h), lyse the cells and collect the protein lysates. For later time points, ensure the media with this compound is replenished every 48 hours. g. Perform Western blotting to analyze the phosphorylation status of VEGFR2 and downstream signaling proteins like ERK1/2 (p44/42 MAPK) and Akt.
-
Expected Outcome: A stable and effective this compound solution should consistently inhibit VEGF-induced phosphorylation of VEGFR2 and its downstream targets at each time point. A decrease in the inhibitory effect at later time points would suggest compound instability or degradation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
Technical Support Center: Managing SU5408 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with SU5408 in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels. It functions by competitively binding to the ATP-binding site in the catalytic domain of the VEGFR2 tyrosine kinase, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR2 signaling ultimately leads to a reduction in tumor angiogenesis and growth.[1][2][3]
Q2: What are the most common toxicities observed with VEGFR inhibitors like this compound in animal studies?
While specific toxicity data for this compound in animal models is limited in publicly available literature, class-related toxicities for VEGFR inhibitors have been documented. These can be extrapolated to anticipate potential side effects of this compound. Commonly observed toxicities in animal models treated with VEGFR inhibitors include:
-
Cardiovascular: Hypertension is a common finding due to the role of VEGF in maintaining normal blood pressure.[4][5] Myocardial infarction and congestive heart failure have also been reported, though less frequently.[6]
-
Hemorrhagic Events: Bleeding, such as epistaxis (nosebleeds), can occur due to the disruption of vascular integrity.[6][7]
-
Dermatologic: Hand-foot syndrome (HFS), characterized by redness, swelling, and pain on the palms of the hands and soles of the feet, is a known side effect.[8][9] Rash and pruritus (itching) are also common.[8][9]
-
Gastrointestinal: Diarrhea, nausea, and vomiting are frequently reported.[10] In severe cases, gastrointestinal perforation has been observed.[5]
-
Hepatic: Abnormal liver function or liver failure can occur.[6]
-
Renal: Proteinuria (the presence of excess protein in the urine) is a potential side effect.[5]
-
General: Fatigue, asthenia (weakness), and weight loss are also commonly observed.[7]
Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
Determining the MTD is a critical step in designing in vivo efficacy studies. It is typically established through a dose range-finding study.[11][12] This involves administering escalating doses of this compound to small groups of animals and closely monitoring them for signs of toxicity. The MTD is defined as the highest dose that does not cause unacceptable side effects or mortality.[11][13]
II. Troubleshooting Guide
This guide provides a structured approach to identifying and managing common toxicities that may arise during in vivo studies with this compound.
Problem: Unexpected Animal Morbidity or Mortality
Possible Cause: The administered dose of this compound may be too high, exceeding the MTD for the specific animal strain, age, or health status.
Troubleshooting Steps:
-
Immediate Action:
-
Stop dosing immediately.
-
Provide supportive care as outlined in the "Supportive Care Protocols" section below.
-
Humanely euthanize animals that are moribund or in severe distress according to approved institutional guidelines.
-
-
Investigation:
-
Review the dosing protocol, including calculations and preparation of the dosing solution, to rule out formulation errors.
-
Perform a thorough necropsy on deceased animals to identify potential target organs of toxicity. Histopathological analysis of key organs (liver, kidney, heart, lungs, gastrointestinal tract) is recommended.
-
Consult the literature for any reported toxicities of this compound or similar VEGFR2 inhibitors in the animal model being used.
-
-
Corrective Action:
-
If the dose is confirmed to be the issue, conduct a new dose range-finding study starting with a lower dose.
-
Consider a dose de-escalation strategy in subsequent cohorts of the current study if ethically permissible and scientifically sound.
-
Problem: Observable Clinical Signs of Toxicity
Clinical Signs:
-
Weight loss (>15-20% of baseline)
-
Reduced food and water intake
-
Lethargy, hunched posture, ruffled fur
-
Diarrhea or changes in stool consistency
-
Skin lesions, particularly on the paws (potential hand-foot syndrome)
-
Visible bleeding (e.g., from the nose or rectum)
Troubleshooting Steps:
-
Monitoring and Assessment:
-
Increase the frequency of clinical observations.
-
Record the severity and duration of each clinical sign.
-
Monitor body weight daily.
-
-
Management Strategies:
-
Dose Modification:
-
Consider a temporary dose interruption until clinical signs resolve or stabilize.
-
Implement a dose reduction for subsequent treatments.
-
-
Supportive Care:
-
Provide nutritional support with palatable, high-calorie food supplements.
-
Ensure easy access to water; consider subcutaneous fluid administration for dehydration.
-
For diarrhea, consult with a veterinarian about the use of anti-diarrheal agents.
-
For skin lesions, provide soft bedding and consider topical emollients after veterinary consultation.
-
-
Problem: Hypertension
Detection: Regular blood pressure monitoring using appropriate equipment for the animal model (e.g., tail-cuff plethysmography).
Troubleshooting Steps:
-
Confirmation: Repeat blood pressure measurements to confirm sustained hypertension.
-
Management:
-
Dose Adjustment: A dose reduction or interruption of this compound may be necessary.
-
Pharmacological Intervention: In consultation with a veterinarian, consider the use of antihypertensive medications. The choice of agent will depend on the animal model and the severity of the hypertension.
-
III. Data Presentation: Anticipated Toxicities of VEGFR Inhibitors
| Toxicity Class | Common Manifestations in Animal Models | Potential Severity | Recommended Monitoring |
| Cardiovascular | Hypertension, potential for myocardial events.[4][5][6] | Mild to Severe | Regular blood pressure monitoring, ECG if indicated. |
| Hemorrhagic | Epistaxis, gastrointestinal bleeding.[6][7] | Mild to Severe | Daily observation for signs of bleeding. |
| Dermatologic | Hand-foot syndrome (erythema, edema of paws), rash, pruritus.[8][9] | Mild to Moderate | Regular inspection of paws and skin. |
| Gastrointestinal | Diarrhea, nausea, vomiting, weight loss.[10] | Mild to Severe | Daily monitoring of body weight, food/water intake, and stool consistency. |
| Hepatic | Elevated liver enzymes.[6] | Mild to Severe | Serum biochemistry at baseline and study endpoint. |
| Renal | Proteinuria.[5] | Mild to Moderate | Urinalysis at baseline and study endpoint. |
IV. Experimental Protocols
Protocol 1: Dose Range-Finding Study for this compound in Mice
-
Animal Model: Female CD-1 mice, 6-8 weeks old.
-
Groups: 5 groups (n=3-5 mice per group): Vehicle control and four escalating doses of this compound.
-
Dose Selection: Based on available literature for similar compounds, start with a low dose (e.g., 10 mg/kg) and escalate by a factor of 2-3 for subsequent groups.
-
Dosing Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage or intraperitoneal injection.
-
Administration: Administer a single dose or daily doses for a short duration (e.g., 5-7 days).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at 1, 4, and 24 hours post-dosing, and daily thereafter.
-
Record body weights daily.
-
At the end of the observation period, perform a gross necropsy.
-
-
Endpoint: Determine the MTD as the highest dose that does not result in mortality, >20% body weight loss, or severe, unmanageable clinical signs.
Protocol 2: Supportive Care for this compound-Induced Diarrhea and Dehydration
-
Monitoring: Observe animals for signs of diarrhea (loose or unformed stools) and dehydration (scruffy coat, sunken eyes, skin tenting).
-
Nutritional Support:
-
Provide a highly palatable and digestible diet.
-
Supplement with a gel-based diet or nutrient paste to encourage intake.
-
-
Fluid Therapy:
-
For mild dehydration, provide easy access to water, possibly with an electrolyte solution.
-
For moderate to severe dehydration, administer warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously at a volume of 10-20 mL/kg, once or twice daily, as advised by a veterinarian.
-
-
Anti-diarrheal Medication:
-
Consult with a veterinarian regarding the use of loperamide or other anti-diarrheal agents. The dose and frequency will be species-specific.
-
V. Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the VEGFR2 signaling pathway.
Experimental Workflow
Caption: Decision-making workflow for managing this compound-induced toxicity.
References
- 1. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Mechanism of Vascular Toxicity in Rats Subjected to Treatment with a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR Tyrosine Kinase Inhibitors Linked to Increased Risk of Fatal Adverse Events - The ASCO Post [ascopost.com]
- 7. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: A meta-analysis and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors directed against the vascular endothelial growth factor receptor (VEGFR) have distinct cutaneous toxicity profiles: a meta-analysis and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Troubleshooting SU5408 Efficacy in Angiogenesis Inhibition
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when SU5408 does not effectively inhibit angiogenesis in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable small molecule inhibitor that selectively targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1.[1][2][3] It functions by competing with ATP for the binding site within the kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis.[4][5] Its inhibitory concentration (IC50) for the VEGFR2 kinase is approximately 70 nM.[1][6][7][8][9] this compound shows high selectivity for VEGFR2, with significantly less activity against other receptor tyrosine kinases such as those for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), or insulin-like growth factor (IGFR), where the IC50 is greater than 100 µM.[1][2]
Q2: My this compound is not working. What are the most common reasons for failure?
Ineffective angiogenesis inhibition by this compound can typically be categorized into two main areas: experimental setup issues or biological resistance mechanisms .
-
Experimental Issues: These include problems with the compound's solubility, stability, and concentration; the choice of cell model; or the parameters of the angiogenesis assay itself.
-
Biological Resistance: This occurs when the targeted cells or tumor microenvironment activate alternative signaling pathways to bypass the VEGFR2 blockade, rendering the inhibitor ineffective.[10][11]
Q3: What concentration of this compound should I use in my experiments?
The optimal concentration of this compound is highly dependent on the experimental system.
-
For cell-free kinase assays , concentrations in the high nanomolar range (e.g., 70-100 nM) are typically sufficient to inhibit VEGFR2 activity.[1][7]
-
For cell-based assays (e.g., endothelial cell proliferation, migration, or tube formation), a higher concentration in the low micromolar range is often required. For instance, the IC50 for growth inhibition in Ba/F3 cells is 2.6 µM.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal effective concentration.
Q4: How should I prepare and store this compound solutions?
Proper handling of this compound is critical for maintaining its activity.
-
Solubility: this compound is soluble in DMSO and DMF.[1][2] When preparing stock solutions in DMSO, it is essential to use a fresh, anhydrous grade, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[7]
-
Storage: Powdered this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to two years.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1][7]
Section 2: Troubleshooting Guide for Ineffective this compound Activity
This guide is designed to help you systematically identify and resolve the underlying cause of poor this compound performance.
Problem 1: Suboptimal Inhibition in In Vitro Angiogenesis Assays
(e.g., Tube Formation, Cell Proliferation/Viability, Migration Assays)
| Possible Cause | Recommended Action & Troubleshooting Steps |
| 1.1 Incorrect Drug Concentration | Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 10 nM to 50 µM) to determine the IC50 for your specific cell line and assay. The published IC50 of 70 nM is for kinase activity, not necessarily for cellular effects.[1] Use a Positive Control: Include another well-characterized VEGFR2 inhibitor (e.g., Sunitinib) to confirm that the assay system is responsive to anti-angiogenic agents. |
| 1.2 Compound Instability or Precipitation | Verify Solubility: After preparing your stock solution in high-quality DMSO, ensure it is fully dissolved. If necessary, gentle warming and ultrasonic treatment can aid dissolution.[1] When diluting into aqueous media for experiments, check for any signs of precipitation. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of your stock solution. For optimal results, prepare fresh working dilutions from the stock for each experiment. |
| 1.3 Cell Line Insensitivity or Low VEGFR2 Expression | Confirm Target Expression: Verify that your endothelial cell line (e.g., HUVEC, HMVEC) expresses sufficient levels of VEGFR2 using Western Blot or flow cytometry. Assess Basal Pathway Activity: Check the basal phosphorylation level of VEGFR2 in your unstimulated cells. If it is very low, you may need to stimulate the cells with VEGF-A to induce a response that can then be inhibited. |
| 1.4 Assay-Specific Issues | Optimize Assay Conditions: Review and optimize key parameters of your assay, such as cell seeding density, incubation time, and the concentration of pro-angiogenic stimuli (e.g., VEGF, serum). Try an Alternative Assay: If a tube formation assay is failing, try a migration assay (e.g., Transwell) or a proliferation assay (e.g., MTT, BrdU) to assess the compound's effect on a different cellular function related to angiogenesis. |
Problem 2: Lack of Efficacy in In Vivo Models
(e.g., Matrigel Plug, Chick Chorioallantoic Membrane (CAM), Tumor Xenograft Models)
| Possible Cause | Recommended Action & Troubleshooting Steps |
| 2.1 Suboptimal Pharmacokinetics (PK) or Formulation | Review Formulation and Administration: this compound for in vivo use is often formulated in vehicles like corn oil or a mix of DMSO, PEG300, and Tween-80.[1][7] Ensure your formulation is appropriate for the chosen administration route (e.g., intraperitoneal, oral) and results in a stable suspension or solution. Optimize Dosing Regimen: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration at the target site. Consult literature for established dosing regimens in similar models or perform a pilot study to evaluate different doses. |
| 2.2 Intrinsic or Acquired Biological Resistance | Investigate Bypass Signaling Pathways: The tumor or its microenvironment may be compensating for VEGFR2 blockade by upregulating other pro-angiogenic pathways.[11] Key bypass mechanisms include signaling through FGF/FGFR, PDGF/PDGFR, and HGF/c-Met.[10][12][13] Analyze tissue samples (e.g., via Western Blot or IHC) for increased phosphorylation of these alternative receptors or their downstream effectors (e.g., p-ERK, p-Akt). Assess the Role of Other Growth Factors: Hypoxia within a tumor can lead to the upregulation of factors like FGF2 and PlGF, which can drive angiogenesis independently of VEGFR2.[12][14] |
Section 3: Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value | Selectivity Notes | Reference |
|---|---|---|---|
| VEGFR2 (KDR/Flk-1) | 70 nM | Primary target; potent inhibition. | [1],[6],[2] |
| PDGFR | >100 µM | Low to no activity at therapeutic concentrations. | [1],[2] |
| EGFR | >100 µM | Low to no activity at therapeutic concentrations. | [1],[2] |
| IGFR | >100 µM | Low to no activity at therapeutic concentrations. |[1] |
Table 2: Recommended Starting Concentration Ranges for this compound
| Experimental System | Recommended Concentration Range | Notes |
|---|---|---|
| Cell-Free Kinase Assay | 50 nM - 500 nM | To confirm direct inhibition of VEGFR2. |
| Cell-Based Proliferation/Migration | 1 µM - 20 µM | Requires a dose-response study for each cell line. |
| In Vitro Tube Formation Assay | 1 µM - 25 µM | Effective concentration may be higher than in proliferation assays. |
| In Vivo Animal Models | 10 - 50 mg/kg/day | Highly dependent on the model, formulation, and administration route. |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation: Thaw Matrigel (or another basement membrane extract) on ice overnight. Pipette 50 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in low-serum medium.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 30 minutes.
-
Incubation: Seed the treated cells onto the solidified Matrigel at a density of 1.5-2.0 x 10^4 cells per well. If desired, add a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL).
-
Analysis: Incubate the plate at 37°C for 4-18 hours. Capture images using a microscope and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.
Protocol 2: Western Blot Analysis for VEGFR2 Pathway Activation
This protocol verifies that this compound is inhibiting its intended target and downstream signaling.
-
Cell Treatment: Culture endothelial cells to ~80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibition: Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR2 phosphorylation. Include an unstimulated, untreated control.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands. A successful inhibition will show a marked decrease in the phospho-VEGFR2 and phospho-ERK1/2 signals in the this compound-treated lanes compared to the VEGF-stimulated control.
Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay
This is a common method to assess angiogenesis in a living organism.[15][16]
-
Preparation: On ice, mix high-concentration, growth factor-reduced Matrigel with a pro-angiogenic factor (e.g., VEGF-A and bFGF). If testing inhibitory effects, mix this compound directly into the Matrigel at the desired final concentration.
-
Injection: Anesthetize a mouse (e.g., C57BL/6) and subcutaneously inject 0.5 mL of the Matrigel solution into the flank. The Matrigel will form a solid plug.
-
Treatment (Systemic): Alternatively, for systemic delivery, inject a Matrigel plug containing only pro-angiogenic factors. Administer this compound to the animal systemically (e.g., daily IP injections) according to the desired dosing schedule.
-
Incubation: Allow 7-14 days for blood vessels to infiltrate the plug.
-
Analysis: Excise the Matrigel plug, fix it in formalin, and embed it in paraffin. Section the plug and stain for endothelial cell markers (e.g., CD31) via immunohistochemistry or quantify hemoglobin content using a Drabkin's reagent kit to measure vascularization.
Section 5: Visualizing Mechanisms and Workflows
Caption: VEGFR2 signaling pathway and the inhibitory point of this compound.
Caption: Logical workflow for troubleshooting ineffective this compound experiments.
Caption: Upregulation of bypass pathways (e.g., FGFR, PDGFR) as a mechanism of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. oaepublish.com [oaepublish.com]
- 11. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modes of resistance to anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
SU5408 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the VEGFR2 inhibitor, SU5408, in cell culture media. The following information is designed to help you troubleshoot and resolve common challenges to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my cell culture media?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1][2] Precipitation commonly occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium.[2] The significant change in solvent polarity causes the compound to "crash out" of solution.[2] The final concentration of DMSO in your culture medium is a critical factor; while a low concentration (typically <0.5%) is recommended to minimize cell toxicity, it may not be sufficient to maintain the solubility of this compound.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The most commonly recommended solvent for preparing this compound stock solutions for in vitro use is DMSO.[4][5][6][7] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.[4][5]
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years.[4][8] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[4][5][6][8]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common solvent, other options for in vivo formulations include co-solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% Corn Oil.[4] For cell culture applications, it is best to stick with high-quality, anhydrous DMSO to prepare the initial concentrated stock.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution | The concentration of this compound in the final culture medium exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound: If your experimental design allows, lowering the working concentration can prevent precipitation. - Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.[3] - Increase the final DMSO concentration: While keeping DMSO levels low is important for cell health, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[3] |
| Precipitation observed after a few hours or days | The compound is slowly coming out of solution over time due to instability in the culture medium. | - Prepare fresh working solutions: For long-term experiments, it is advisable to replace the media with freshly prepared this compound-containing media at regular intervals. - Check for media component interactions: Some components in complex cell culture media can interact with the compound and reduce its stability. If possible, try a simpler basal medium to see if the issue persists.[9] |
| Difficulty dissolving this compound powder in DMSO | The this compound powder is not fully dissolving in the DMSO stock. | - Use fresh, anhydrous DMSO: Moisture can significantly hinder solubility.[4][5] - Gentle warming and sonication: To aid dissolution, you can gently warm the solution and use a bath sonicator.[4] Be cautious with heating to avoid compound degradation. |
| Inconsistent experimental results | Variability in the amount of soluble this compound between experiments. | - Standardize your stock solution preparation: Ensure you are using the same protocol, including the same source and quality of DMSO, for each experiment. - Vortex before use: Briefly vortex your stock and working solutions before adding them to your cell cultures to ensure homogeneity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Methodology:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 310.35 g/mol .[4][5] For example, for 1 mL of a 10 mM solution, you would need 3.10 mg of this compound.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (e.g., in a 37°C water bath) can also be applied.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration. It is recommended to do this in a stepwise manner to minimize precipitation. For example, to achieve a 10 µM final concentration from a 10 mM stock, first dilute the stock 1:10 in media to get a 1 mM intermediate solution, and then dilute this intermediate solution 1:100 in your final volume of media.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the media.
-
Add the final working solution to your cell culture plates.
-
Remember to include a vehicle control in your experiment, which contains the same final concentration of DMSO as your this compound-treated samples.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways involved in angiogenesis.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to identify and resolve the root cause of this compound precipitation.
References
- 1. Solving parenteral solubility challenges in the development of oncology therapeutics - Lubrizol [lubrizol.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (VEGFR2 Kinase Inhibitor I) | VEGFR2抑制剂 | MCE [medchemexpress.cn]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
SU5408 Efficacy and Serum Concentration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of SU5408, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, synthetic molecule that acts as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] Its primary mechanism is to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This inhibition blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.
Q2: What is the reported IC50 for this compound?
A2: The IC50 of this compound for VEGFR-2 kinase is approximately 70 nM in cell-free assays.[2][3] It is important to note that the effective concentration in cell-based assays may be higher due to factors within the cellular environment.
Q3: Why is serum used in cell culture experiments with this compound?
A3: Serum, most commonly Fetal Bovine Serum (FBS), is a complex mixture of proteins, growth factors, hormones, and other nutrients that are essential for the growth, proliferation, and viability of most mammalian cell lines in culture.[4][5] It provides a more physiologically relevant environment for the cells.
Q4: Can the concentration of serum in my cell culture medium affect the apparent efficacy of this compound?
A4: Yes, the concentration of serum can significantly impact the observed efficacy of this compound in cell-based assays. Higher concentrations of serum may lead to a decrease in the apparent potency of the inhibitor (a higher IC50 value).
Troubleshooting Guides
Issue 1: I'm not seeing the expected level of inhibition with this compound in my cell-based assay.
-
Question: My this compound is not inhibiting endothelial cell proliferation at the expected concentration. I'm using 10% FBS in my culture medium. What could be the problem?
-
Answer: It is a known phenomenon that components within serum can reduce the apparent potency of tyrosine kinase inhibitors. There are several potential reasons for this:
-
Protein Binding: this compound may bind to proteins present in the serum, particularly albumin.[6] This binding sequesters the inhibitor, reducing the free concentration available to interact with VEGFR-2 on the cells.
-
Growth Factor Competition: Serum is rich in various growth factors that can activate parallel or downstream signaling pathways, potentially overriding the inhibitory effect of this compound on the VEGFR-2 pathway.[5]
-
Solution:
-
Reduce Serum Concentration: Try performing your assay with a lower serum concentration (e.g., 0.5-2% FBS). This will reduce the amount of protein available to bind to this compound and lower the concentration of competing growth factors.
-
Serum Starvation: For short-term experiments, you can serum-starve your cells for a few hours to overnight before adding this compound and stimulating with VEGF. This will synchronize the cells and reduce the baseline activation of signaling pathways.
-
Increase this compound Concentration: You may need to perform a dose-response curve at your standard serum concentration to determine the effective IC50 under those specific conditions.
-
-
Issue 2: My Western blot results show incomplete inhibition of VEGFR-2 phosphorylation.
-
Question: I'm treating my endothelial cells with this compound, but the downstream targets of VEGFR-2 are still showing some level of phosphorylation on my Western blot. Why?
-
Answer: This could be due to insufficient inhibition of VEGFR-2 or activation of other pathways.
-
Insufficient Free Inhibitor: As mentioned above, serum proteins can bind to this compound, reducing its effective concentration.
-
Activation of Redundant Pathways: Serum contains a multitude of growth factors that can activate other receptor tyrosine kinases, leading to the phosphorylation of some of the same downstream signaling molecules as VEGFR-2 (e.g., Akt, ERK).
-
Solution:
-
Serum Starve Before Treatment: A common practice for such experiments is to serum-starve the cells overnight, then pre-treat with this compound for 1-2 hours before stimulating with a specific ligand like VEGF. This ensures that the observed phosphorylation is primarily due to VEGFR-2 activation and allows you to assess the direct inhibitory effect of this compound.
-
Wash Out Serum: Ensure that the cells are thoroughly washed with serum-free medium before the addition of this compound and VEGF.
-
-
Data Presentation
The following table illustrates the difference in potency for Sunitinib, another VEGFR-2 inhibitor, in a cell-free (biochemical) versus a cell-based assay. This highlights how the cellular environment, including the presence of serum, can impact the measured efficacy of a tyrosine kinase inhibitor.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| Sunitinib | Biochemical (Cell-free) | VEGFR-2 Phosphorylation | 0.01-0.1 µmol/L | [7] |
| Sunitinib | Cell-based Proliferation | PDGF- or VEGF-dependent | 4-10 µmol/L | [7] |
This data demonstrates that a significantly higher concentration of the inhibitor is required to achieve a functional effect in a cellular context compared to a purified biochemical assay.
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of endothelial cells in the presence of varying serum concentrations.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2) with 10% FBS
-
Starvation Medium: EGM-2 with 0.5% FBS
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 with 10% FBS and allow to adhere overnight.
-
Wash the cells with serum-free medium.
-
Replace the medium with Starvation Medium (0.5% FBS) and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in Starvation Medium.
-
Add the this compound dilutions to the wells and pre-incubate for 1 hour.
-
Add VEGF (e.g., 20 ng/mL final concentration) to stimulate proliferation. Include a no-VEGF control.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the IC50 value from the dose-response curve.
Western Blot Analysis of VEGFR-2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HUVECs
-
EGM-2 with 10% FBS
-
Serum-free EGM-2
-
This compound stock solution (in DMSO)
-
Recombinant human VEGF
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL substrate
-
6-well plates
Procedure:
-
Plate HUVECs in 6-well plates and grow to 80-90% confluency.
-
Wash cells with serum-free EGM-2.
-
Serum-starve the cells overnight in serum-free EGM-2.
-
Pre-treat the cells with desired concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
Immediately place the plate on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary and secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for testing this compound efficacy.
Caption: Troubleshooting flowchart for low this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Variations in the fetal bovine serum and glucose concentration in the culture medium impact the viability of glioblastoma cells as evidenced through the modulation of cell cycle and reactive oxygen species: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. aacrjournals.org [aacrjournals.org]
Addressing variability in results with SU5408 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SU5408, a potent inhibitor of VEGFR2 kinase. Variability in experimental results can be a significant challenge, and this guide aims to provide solutions to common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2] It functions by competing with ATP for binding to the catalytic domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that mediate angiogenesis. This compound exhibits selectivity for VEGFR2 over other receptor tyrosine kinases such as PDGF receptor, EGF receptor, and insulin-like growth factor receptor.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Solid Form: Store at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO.[2][3] It is crucial to use fresh, high-quality DMSO as the compound's solubility can be affected by moisture.[2] Store stock solutions in small aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[2]
Q3: How should I prepare working solutions of this compound?
For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration immediately before use. Be aware that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations are required and should be prepared fresh on the day of use.[1]
Q4: What is the expected IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for VEGFR2 kinase is approximately 70 nM in cell-free assays.[2] In cell-based assays, the IC50 can vary depending on the cell line and experimental conditions. For example, the IC50 for growth inhibition in BaF3 cells has been reported to be 2.6 µM.[3]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: No or Lower Than Expected Inhibition
If you observe minimal or no inhibitory effect of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly (solid at -20°C, DMSO stock at -80°C).- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare fresh working solutions for each experiment. |
| Incorrect Concentration | - Verify the initial concentration of your stock solution.- Re-calculate all dilutions.- Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Low VEGFR2 Expression or Activity | - Confirm that your chosen cell line expresses sufficient levels of VEGFR2.- Ensure that the VEGFR2 pathway is activated in your experimental setup (e.g., by adding VEGF ligand). |
| Cell Culture Conditions | - Maintain consistent cell passage numbers, as receptor expression can change over time.- Ensure optimal cell health and density at the time of treatment. |
| Assay-Specific Issues | - For enzymatic assays, ensure the kinase is active and the substrate concentration is appropriate.- For cell-based assays, check for potential interference of media components with the compound. |
Issue 2: High Variability Between Replicates or Experiments
Inconsistent results are a common challenge. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.- Ensure a homogenous cell suspension before seeding. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Lot-to-Lot Variability of this compound | - If you suspect lot-to-lot differences, test a new lot alongside the old one in a pilot experiment.- Purchase compounds from a reputable supplier that provides a certificate of analysis with purity data. |
| Variability in Assay Readout | - Ensure complete mixing of reagents before reading.- Allow plates to equilibrate to room temperature before reading, if required by the assay protocol. |
Issue 3: Unexpected Cellular Effects or Off-Target Activity
While this compound is a selective VEGFR2 inhibitor, off-target effects can occur, especially at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | - Use the lowest effective concentration of this compound as determined by a dose-response curve.- Compare the observed phenotype with that of other, structurally different VEGFR2 inhibitors. |
| Inhibition of Other Kinases | - Be aware that at higher concentrations, this compound may inhibit other kinases. While it shows little effect on PDGFR, EGFR, or insulin-like growth factor receptors at concentrations up to 100 µM, other kinases might be affected.[1]- If you suspect off-target effects, use a more specific inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed effect is mediated by VEGFR2. |
| Cell Line-Specific Responses | - The genetic background of your cell line can influence its response to kinase inhibitors.[4]- Characterize the expression of other potential targets in your cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the mechanism of action and experimental design, the following diagrams are provided.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Off-target kinase inhibition profile of SU5408
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing SU5408 in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the kinase inhibition profile of this compound.
Off-Target Kinase Inhibition Profile of this compound
Data Presentation: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| VEGFR2 (KDR/Flk-1) | 70 | Cell-free | Primary Target |
| PDGFR (Platelet-Derived Growth Factor Receptor) | >100,000 | Not Specified | Minimal Inhibition |
| EGFR (Epidermal Growth Factor Receptor) | >100,000 | Not Specified | Minimal Inhibition |
| Insulin Receptor | >100,000 | Not Specified | Minimal Inhibition |
Mandatory Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound.
Caption: VEGFR2 Signaling Pathway and this compound Inhibition.
Caption: Kinase Inhibitor Profiling Workflow.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity of this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro IC50 value of this compound against a target kinase, such as VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these concentrations into the kinase buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the VEGFR2 enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based VEGFR2 Phosphorylation Assay (Western Blot)
This protocol is to confirm the inhibition of VEGFR2 phosphorylation by this compound in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR2-expressing cells
-
Appropriate cell culture medium
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total VEGFR2 and the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 and loading control signals.
-
Troubleshooting and FAQs
Q1: I am not observing the expected inhibition of my target kinase with this compound. What could be the problem?
A1: There are several potential reasons for a lack of inhibitory activity:
-
Compound Solubility: this compound has low aqueous solubility. Ensure that your stock solution in DMSO is fully dissolved. When diluting into aqueous buffers or cell culture media, avoid precipitation. It is recommended to use fresh, anhydrous DMSO for stock solutions.
-
Compound Stability: this compound solutions may degrade over time. It is best to prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: The concentration of ATP in your biochemical assay can affect the apparent IC50 value. If the ATP concentration is too high, it can compete with the inhibitor and reduce its apparent potency. Ensure your ATP concentration is at or near the Km of the kinase.
-
Cell Line and Target Expression: In cell-based assays, confirm that your cell line expresses sufficient levels of the target kinase (VEGFR2). Low expression levels may result in a minimal detectable signal for inhibition.
Q2: I am observing unexpected phenotypic changes in my cells that are not typically associated with VEGFR2 inhibition. Could these be off-target effects?
A2: Yes, unexpected cellular responses could be due to the inhibition of other kinases. While this compound is reported to be selective for VEGFR2 over PDGFR and EGFR, a complete off-target profile is not publicly available. To investigate potential off-target effects:
-
Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects often occur at higher concentrations of the inhibitor.
-
Use a Structurally Different Inhibitor: Compare the phenotype observed with this compound to that of another VEGFR2 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of VEGFR2 to see if the phenotype can be reversed.
Q3: How should I prepare and store this compound solutions?
A3:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.
Q4: My this compound precipitated when I added it to my aqueous buffer/media. What should I do?
A4: Precipitation is a common issue with hydrophobic compounds like this compound.
-
Reduce Final Concentration: Try working with lower final concentrations of this compound in your assay.
-
Serial Dilutions in Aqueous Solutions: Instead of a single large dilution from a DMSO stock, perform serial dilutions in the final aqueous buffer to gradually decrease the solvent polarity.
-
Use of Pluronic F-68: For cell culture experiments, a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) can sometimes help to maintain the solubility of hydrophobic compounds. However, you should first test the effect of the surfactant alone on your cells.
References
SU5408 Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the VEGFR-2 inhibitor SU5408 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Resistance to this compound, a VEGFR-2 inhibitor, can arise from several mechanisms that allow cancer cells to bypass the blockade of VEGF signaling. The most common mechanisms include:
-
Activation of Alternative Signaling Pathways: Cancer cells can upregulate or activate other receptor tyrosine kinases (RTKs) to compensate for the inhibition of VEGFR-2. Key alternative pathways include:
-
Mutations in Downstream Signaling Components: Mutations in genes downstream of VEGFR-2, such as RAS, can render the cells independent of VEGFR-2 signaling for proliferation and survival.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit a more resistant phenotype.
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value indicates the development of resistance.[5][6]
Q3: What is a typical workflow for developing an this compound-resistant cell line?
A3: Developing a resistant cell line involves continuous exposure of the parental cell line to gradually increasing concentrations of this compound over a prolonged period. The surviving cells are then expanded.[5][6]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in your cell line.
Possible Cause 1: Activation of bypass signaling pathways.
Troubleshooting Steps:
-
Western Blot Analysis: Profile the activation status (phosphorylation) of key alternative RTKs and their downstream effectors in both sensitive and resistant cells. Key proteins to examine include:
-
p-FGFR, p-PDGFR, p-c-Met
-
p-ERK1/2, p-Akt, p-STAT3
-
-
Co-treatment with Inhibitors: Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an FGFR inhibitor or a PDGFR inhibitor). A synergistic effect in reducing cell viability would suggest the involvement of that pathway.
Possible Cause 2: Increased drug efflux.
Troubleshooting Steps:
-
Efflux Pump Inhibitor Co-treatment: Treat the resistant cells with this compound in the presence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A). A restoration of sensitivity to this compound would indicate the involvement of efflux pumps.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in sensitive and resistant cells.
Problem 2: Inconsistent results in cell viability assays.
Possible Cause 1: Suboptimal assay conditions.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during the assay.
-
Check Drug Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (usually <0.5%). Prepare fresh drug dilutions for each experiment.
-
Appropriate Incubation Time: The incubation time with this compound should be optimized for your specific cell line (typically 24-72 hours).
Possible Cause 2: Heterogeneous cell population.
Troubleshooting Steps:
-
Single-Cell Cloning: If you suspect a mixed population of sensitive and resistant cells, consider isolating single-cell clones to establish a homogeneously resistant cell line.
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Urothelial Carcinoma (e.g., RT112) | 5 | 50 | 10 |
| Non-Small Cell Lung Cancer (e.g., H460) | 8 | 75 | 9.4 |
| Glioblastoma (e.g., U87) | 10 | 90 | 9 |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[5][6]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitoring: Culture the cells in the presence of the drug. The majority of cells may die initially. Monitor the culture until the surviving cells repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound by a small increment (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat step 4 for several months. The cells that survive and proliferate at higher drug concentrations are selected.
-
Characterization of Resistant Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
-
Maintenance of Resistant Line: Maintain the resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
Materials:
-
Parental and this compound-resistant cells
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Phosphorylated VEGFR-2 and ERK
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-VEGFR2, total VEGFR2, p-ERK1/2, total ERK1/2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits VEGFR2 signaling pathway.
Caption: Overview of this compound resistance mechanisms.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing SU5408-induced cellular stress in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SU5408 in in vitro experiments. The focus is on minimizing and understanding this compound-induced cellular stress to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1][2] It functions by blocking the ATP-binding site of the kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for endothelial cell proliferation, survival, and migration. The IC50 for VEGFR2 inhibition by this compound is approximately 70 nM.[1]
Q2: What are the common causes of cellular stress observed with this compound treatment in vitro?
A2: The primary cause of cellular stress with this compound is its on-target inhibition of VEGFR2 signaling. This pathway is essential for the survival of many cell types, particularly endothelial cells.[3][4] Disruption of VEGFR2 signaling can lead to the induction of apoptosis (programmed cell death). At higher concentrations or in sensitive cell lines, off-target effects or the accumulation of reactive oxygen species (ROS) may also contribute to cellular stress.
Q3: My cells are dying after this compound treatment. How can I determine if this is due to on-target effects or non-specific toxicity?
A3: To distinguish between on-target apoptosis and non-specific cytotoxicity, consider the following:
-
Concentration Range: On-target effects should be observed at concentrations consistent with the known IC50 for VEGFR2 inhibition (around 70 nM and slightly above).[1] Significant cell death at much higher concentrations (e.g., high micromolar range) may indicate off-target toxicity.
-
Cell Type: Endothelial cells, which are highly dependent on VEGFR2 signaling, are expected to be more sensitive to this compound-induced apoptosis. Non-endothelial cells with low or no VEGFR2 expression should be less affected.
-
Rescue Experiment: If possible, co-treatment with a downstream activator of a key survival pathway regulated by VEGFR2 (e.g., a constitutively active form of Akt) could potentially rescue the cells from this compound-induced apoptosis, confirming an on-target effect.
-
Apoptosis vs. Necrosis Markers: Utilize assays that can differentiate between apoptosis and necrosis. On-target effects are more likely to induce apoptosis, characterized by specific morphological and biochemical markers.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro use.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guides
Issue 1: Excessive Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range of concentrations (e.g., 10 nM to 100 µM) to identify the IC50 for cell viability. |
| Cell line is highly sensitive to VEGFR2 inhibition. | Consider using a cell line with lower VEGFR2 expression or one that is less dependent on this signaling pathway for survival. Alternatively, shorten the treatment duration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls. |
| Suboptimal cell culture conditions. | Maintain optimal cell culture conditions, including proper media, supplements, confluency, and incubator settings (temperature, CO2, humidity). Stressed cells are more susceptible to drug-induced toxicity. |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the stock solution has been stored correctly. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inaccurate this compound concentration. | Verify the concentration of your stock solution. Use calibrated pipettes for accurate dilutions. |
| Inconsistent treatment duration. | Adhere to a strict and consistent treatment timeline for all experiments. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media. |
| Assay variability. | Ensure proper mixing of reagents and consistent incubation times for all assays. Include appropriate positive and negative controls in every experiment. |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High this compound concentration. | Use the lowest effective concentration of this compound that inhibits VEGFR2 phosphorylation without causing widespread, non-specific cell death. This compound shows high selectivity for VEGFR2, with IC50 values for other kinases being significantly higher (>100 µM).[2] |
| Activation of stress-activated protein kinase (SAPK) pathways. | Investigate the activation of stress-related pathways, such as the JNK and p38 MAPK pathways, using western blotting or other relevant assays. |
| Induction of Reactive Oxygen Species (ROS). | Measure intracellular ROS levels using fluorescent probes like DCFDA. If ROS production is confirmed, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if it mitigates the observed cellular stress. |
Data Presentation
Table 1: Representative IC50 Values for this compound
| Target | Assay Type | IC50 |
| VEGFR2 | Cell-free kinase assay | 70 nM |
| PDGFR, EGFR, InsR | Cell-free kinase assay | > 100 µM |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate or culture dish.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as required.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated controls.
Mandatory Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound-induced cellular stress.
Caption: Troubleshooting logic for this compound-induced cellular stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulated autocrine vascular endothelial growth factor (VEGF)/VEGF receptor-2 loop prevents apoptosis in haemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SU5408's Anti-Angiogenic Effect: A Comparative Guide with Sunitinib as a Positive Control
For researchers and professionals in drug development, rigorous validation of a compound's biological activity is paramount. This guide provides a framework for validating the anti-angiogenic properties of SU5408, a selective VEGFR-2 inhibitor, by comparing its performance against Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2 and serves as a robust positive control.[1][2]
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase, with a reported IC50 of 70 nM.[3][4] Its mechanism of action involves blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting downstream signaling pathways crucial for angiogenesis.[5][6] Sunitinib, another potent inhibitor of VEGFR-2 (IC50 of 80 nM), provides an excellent benchmark for evaluating the efficacy of this compound in various anti-angiogenesis assays.[2][4]
Comparative Efficacy of this compound and Sunitinib
The following table summarizes the quantitative data on the inhibitory activities of this compound and Sunitinib, highlighting their potency against their primary target, VEGFR-2.
| Compound | Target | IC50 (Kinase Assay) | Key Anti-Angiogenic Effects |
| This compound | VEGFR-2 | 70 nM[3][4] | Inhibits endothelial cell proliferation, migration, and tube formation.[7] |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit | 80 nM (for VEGFR-2)[4] | Inhibits endothelial cell migration and sprouting; reduces microvessel density.[1][2][8] |
Experimental Protocols and Validation
To empirically validate the anti-angiogenic activity of this compound, two standard assays are recommended: the in vitro Endothelial Cell Tube Formation Assay and the in vivo Chick Chorioallantoic Membrane (CAM) Assay.
In Vitro Endothelial Cell Tube Formation Assay
This assay is a widely used method to assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[9] Anti-angiogenic compounds inhibit this process.
Experimental Protocol:
-
Preparation of Basement Membrane Matrix:
-
Thaw a basement membrane extract (BME), such as Matrigel®, on ice overnight at 4°C.[9]
-
Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-80 µL of the BME solution, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[10]
-
-
Cell Culture and Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium until they reach 70-90% confluency. Use cells at early passages (P2-P5) for optimal results.[9]
-
Harvest the cells using trypsin and resuspend them in a medium with reduced serum (e.g., 0.5-5% serum).[11]
-
Prepare cell suspensions containing the test compounds:
-
Vehicle Control: Cells in medium with DMSO (or the solvent used for the compounds).
-
This compound: Cells in medium with varying concentrations of this compound.
-
Positive Control (Sunitinib): Cells in medium with varying concentrations of Sunitinib.[1]
-
-
Seed 1x10⁴ to 1.5x10⁴ cells in 100 µL of their respective media on top of the solidified BME gel in each well.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[11]
-
Monitor tube formation at different time points using an inverted microscope.
-
For quantification, cells can be stained with Calcein AM, a fluorescent dye, for 30 minutes before imaging.[11][12]
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops.[9]
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis. It is cost-effective, reproducible, and allows for direct observation of blood vessel formation.[13][14][15]
Experimental Protocol:
-
Egg Incubation and Windowing:
-
Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[15][16]
-
On day 3, create a small window in the eggshell to expose the CAM. Carefully remove a 1x1 cm piece of the shell without damaging the underlying membrane.[15]
-
Seal the window with sterile transparent tape and return the eggs to the incubator.
-
-
Sample Application:
-
On day 7 or 8, prepare sterile filter paper disks or gelatin sponges soaked with the test solutions:
-
Vehicle Control: PBS or solvent.
-
This compound: Desired concentration.
-
Positive Control (Sunitinib): Desired concentration.
-
-
Gently open the window and place the prepared disk/sponge onto the CAM, avoiding large, pre-existing blood vessels.[13]
-
Reseal the window and continue incubation.
-
-
Analysis of Angiogenesis:
-
After 48-72 hours of incubation (Day 9-11), reopen the window.
-
Fix the CAM tissue by adding a methanol/acetone mixture (1:1) directly onto the area of interest.[15][16]
-
Excise the CAM around the application site, spread it on a glass slide, and examine under a stereomicroscope.[15]
-
Capture images and quantify the angiogenic response by counting the number of blood vessel branch points converging towards the disk/sponge.[15][16] A reduction in vessel density compared to the vehicle control indicates an anti-angiogenic effect.
-
Mechanism of Action: VEGF Signaling Pathway
Angiogenesis is primarily driven by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, on endothelial cells.[17] This interaction triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt and RAF/MEK/ERK pathways. These pathways promote endothelial cell survival, proliferation, and migration.[18][19] Both this compound and Sunitinib exert their anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking these critical downstream signals.[2][7]
References
- 1. Unveiling the Anti-Angiogenic Potential of Small-Molecule (Kinase) Inhibitors for Application in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification and Validation of VEGFR2 Kinase as a Target of Voacangine by a Systematic Combination of DARTS and MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newly discovered angiogenesis inhibitors and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. abcam.com [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Verifying the Specificity of SU5408 for VEGFR2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise target engagement of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of experimental methods to confirm that SU5408 specifically targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. We present supporting data, detailed experimental protocols, and comparisons with other well-known kinase inhibitors.
This compound is a potent, cell-permeable inhibitor of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3][4][5] While it has been described as a selective inhibitor, with significantly less activity against receptors for platelet-derived growth factor (PDGFR), epidermal growth factor (EGFR), and insulin-like growth factor (IC50 > 100 µM), a thorough evaluation of its activity against a broader panel of kinases is essential for definitive specificity claims.[1] This guide outlines the necessary experimental approaches to rigorously validate its VEGFR2-specific activity.
Kinase Inhibition Profile of this compound and Comparators
A critical step in characterizing a kinase inhibitor is to determine its activity against a wide array of kinases. The following table summarizes the known inhibitory concentrations of this compound and provides a comparison with the multi-kinase inhibitors Sunitinib and Sorafenib. It is important to note the limited publicly available data for this compound against a comprehensive kinase panel, highlighting the need for the experimental validation described in this guide.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR2 (KDR) | 70 [1][2][3][4][5] | 80 | 90 |
| VEGFR1 | Data not available | 3 | 15 |
| VEGFR3 | Data not available | 4 | 20 |
| PDGFRβ | >100,000[1] | 2 | 58 |
| c-Kit | Data not available | 4 | 68 |
| FGFR1 | Data not available | 150 | 580 |
| Raf-1 | Data not available | Data not available | 6 |
| B-Raf | Data not available | Data not available | 22 |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizing Key Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the VEGFR2 signaling pathway, a typical experimental workflow for determining inhibitor specificity, and a comparison of the kinase inhibition spectra of this compound, Sunitinib, and Sorafenib based on available data.
Caption: Simplified VEGFR2 signaling pathway upon VEGF-A binding.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Conceptual comparison of kinase targets for this compound, Sunitinib, and Sorafenib.
Experimental Protocols to Confirm this compound Specificity
To rigorously confirm that this compound specifically targets VEGFR2, a combination of in vitro and cell-based assays should be employed.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant VEGFR2 and a panel of other kinases.
Objective: To determine the IC50 of this compound for VEGFR2 and a broad range of other kinases to establish a selectivity profile.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Panel of other recombinant kinases (e.g., VEGFR1, VEGFR3, FGFR1, PDGFRβ, c-Kit, Src)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Plate reader (Luminometer or Fluorometer)
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare kinase reaction mix: In each well of a 96-well plate, add the kinase buffer, the specific recombinant kinase, and the substrate.
-
Add this compound: Add the diluted this compound to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Initiate the reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Data analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
This assay assesses the ability of this compound to inhibit the phosphorylation of VEGFR2 within a cellular context.
Objective: To confirm that this compound can inhibit VEGF-induced VEGFR2 autophosphorylation in intact cells and to assess its effect on the phosphorylation of other cellular kinases.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR2
-
Cell culture medium and supplements
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2, and antibodies for other relevant phosphorylated and total kinases.
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell culture and starvation: Plate HUVECs and grow to near confluency. Then, starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Inhibitor treatment: Treat the starved cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
VEGF stimulation: Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation. Include an unstimulated control.
-
Cell lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate.
-
Western blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total VEGFR2 as a loading control.
-
-
Data analysis: Quantify the band intensities for phospho-VEGFR2 and total VEGFR2. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Compare the phosphorylation levels in this compound-treated cells to the VEGF-stimulated control to determine the extent of inhibition.
Comparison with Alternative VEGFR2 Inhibitors
This compound's primary competitors include multi-kinase inhibitors like Sunitinib and Sorafenib, which also target VEGFR2 but have broader kinase inhibition profiles.
-
Sunitinib: Targets VEGFRs, PDGFRs, c-Kit, Flt-3, and RET. Its broader activity can lead to different efficacy and toxicity profiles compared to a more selective inhibitor.
-
Sorafenib: Inhibits Raf kinases in addition to VEGFRs, PDGFRβ, and c-Kit. This dual targeting of angiogenesis and oncogenic signaling pathways differentiates it from this compound.
The key advantage of a highly selective VEGFR2 inhibitor like this compound, if confirmed through rigorous testing, would be a more targeted therapeutic effect with potentially fewer off-target side effects. However, the broader activity of multi-kinase inhibitors can sometimes be advantageous in cancers driven by multiple signaling pathways.
References
Comparing the efficacy of SU5408 vs sunitinib in preclinical models
For researchers and drug development professionals, the choice of a tyrosine kinase inhibitor (TKI) in preclinical studies is a critical step. This guide provides an objective comparison of two such inhibitors, SU5408 and sunitinib, focusing on their efficacy in preclinical cancer models. While both target angiogenesis, their distinct kinase profiles lead to different biological effects and potential therapeutic applications.
Sunitinib, a multi-targeted TKI, has established itself as a potent anti-cancer agent, with demonstrated efficacy in a variety of preclinical models. In contrast, this compound is a more selective inhibitor, primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide synthesizes available preclinical data to aid researchers in selecting the appropriate tool for their specific research questions.
At a Glance: Key Efficacy Data
The following tables summarize the available quantitative data for this compound and sunitinib from preclinical studies. It is important to note that direct head-to-head in vivo comparative studies are limited. The data presented for sunitinib is more extensive, reflecting its broader investigation in various cancer models.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Noteworthy Selectivity |
| This compound | VEGFR2 | 70[1][2] | Highly selective for VEGFR2 with little to no effect on PDGFR, EGFR, or insulin-like growth factor receptor (IC50 > 100 µM)[2] |
| Sunitinib | PDGFRβ | 2 | Multi-targeted, also inhibiting VEGFR2 (Flk-1) (IC50 = 80 nM) and c-Kit. |
| VEGFR2 (Flk-1) | 80 | ||
| c-Kit | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout |
| Sunitinib | Glioblastoma (U87MG xenograft) | Athymic mice | 80 mg/kg/day (oral, 5 days on/2 days off) | 36% increase in median survival[3] |
| Neuroblastoma (SK-N-BE(2) xenograft) | Mice | 20 mg/kg/day (oral) | Significant reduction in primary tumor growth (%T/C: 49%)[4] | |
| Non-Small Cell Lung Cancer (xenografts) | - | 20-80 mg/kg/day | 11-93% tumor growth inhibition[5] | |
| This compound | Various xenograft models | - | - | Data on in vivo tumor growth inhibition is not readily available in the public domain. |
Signaling Pathways Unraveled
The differential efficacy of this compound and sunitinib can be attributed to their distinct mechanisms of action. This compound's targeted inhibition of VEGFR2 primarily disrupts the downstream signaling cascade responsible for endothelial cell proliferation and migration, key processes in angiogenesis. Sunitinib, with its broader kinase inhibition profile, not only targets VEGFR2 but also other critical pathways involved in tumor growth and survival, such as those mediated by PDGFR and c-Kit.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoliquiritigenin Induces Apoptosis and Inhibits Xenograft Tumor Growth of Human Lung Cancer Cells by Targeting Both Wild Type and L858R/T790M Mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. High-throughput screening identifies idasanutlin as a resensitizing drug for venetoclax-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SU5408 and Sorafenib for In Vitro Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two well-known inhibitors of angiogenesis, SU5408 and sorafenib, for in vitro applications. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs and in designing robust in vitro angiogenesis assays.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in regulating angiogenesis, making it a prime target for anti-angiogenic therapies. This guide focuses on two small molecule inhibitors that target key components of this pathway: this compound and sorafenib.
This compound is a selective inhibitor of the VEGF receptor 2 (VEGFR-2), a primary mediator of VEGF-driven endothelial cell proliferation, migration, and survival. Its targeted mechanism of action makes it a valuable tool for specifically interrogating the role of VEGFR-2 signaling in angiogenesis.
Sorafenib , on the other hand, is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and Platelet-Derived Growth Factor Receptor β (PDGFR-β), as well as the Raf/MEK/ERK signaling pathway.[1][2][3] Its broader target profile allows for the inhibition of multiple pathways involved in tumor growth and angiogenesis.
Mechanism of Action
This compound: Selective VEGFR-2 Inhibition
This compound primarily exerts its anti-angiogenic effects by selectively targeting the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.
References
A Comparative Guide to Small Molecule Inhibitors: Alternatives to SU5408
For researchers and drug development professionals navigating the landscape of tyrosine kinase inhibitors, SU5408 has long been a reference compound for its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). However, the quest for enhanced potency, selectivity, and clinical efficacy has led to the development of numerous alternatives. This guide provides an objective comparison of prominent small molecule inhibitors that serve as alternatives to this compound, with a focus on their performance against key oncogenic receptor tyrosine kinases (RTKs) such as VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).
In Vitro Kinase Inhibition Profile
The in vitro potency and selectivity of small molecule inhibitors are critical determinants of their therapeutic potential and off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against a panel of key kinases. Lower IC50 values indicate greater potency.
| Inhibitor | VEGFR1 (Flt-1) IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | VEGFR3 (Flt-4) IC50 (nM) | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | FGFR1 IC50 (nM) | c-Kit IC50 (nM) | Ref. |
| This compound | - | 70[1][2][3] | - | >100,000[1] | >100,000[1] | - | - | [1][2][3] |
| Sunitinib | 2[4] | 80[2][4] | - | 69[4] | 2[4] | - | 80[4] | [2][4] |
| Sorafenib | 26 | 90 | 20 | - | 57 | 580[5] | 68 | [5] |
| Pazopanib | 10[6] | 30[6] | 47[6] | 71[6] | 81[6] | 140[6] | 74[6] | [6] |
| Axitinib | 0.1[7][8] | 0.2[7][8] | 0.1-0.3[7][8] | - | 1.6[8] | - | 1.7[8] | [7][8] |
| Lenvatinib | 22[9] | 4.0[9] | 5.2[9] | 51[9] | 100[9] | 46[9] | - | [9] |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here is for comparative purposes and is compiled from various sources.
In Vivo Performance: Tumor Growth Inhibition
The ultimate measure of an inhibitor's efficacy lies in its ability to control tumor growth in vivo. The following table summarizes key findings from preclinical xenograft studies comparing the in vivo performance of these inhibitors.
| Comparison | Tumor Model | Key Findings | Reference |
| Pazopanib vs. Sunitinib | Metastatic Renal Cell Carcinoma (mRCC) | In a head-to-head clinical trial (COMPARZ), pazopanib was non-inferior to sunitinib in terms of progression-free survival (PFS) (median PFS: 8.4 vs 9.5 months). Pazopanib was associated with a different side-effect profile, with less fatigue and hand-foot syndrome but more liver enzyme elevation. | [10][11] |
| Axitinib vs. Sorafenib | mRCC (second-line) | In a phase III trial, axitinib demonstrated a significantly longer median PFS compared to sorafenib (6.7 vs 4.7 months). | [12] |
| Lenvatinib vs. Sorafenib | Hepatocellular Carcinoma (HCC) | In a phase III trial, lenvatinib was non-inferior to sorafenib in overall survival and showed statistically significant improvements in PFS, time to progression, and objective response rate. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: Simplified overview of the VEGFR2 signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: Simplified overview of the FGFR signaling pathway and the point of inhibition.
Caption: Simplified overview of the PDGFR signaling pathway and the point of inhibition.
Caption: Crosstalk between VEGFR, FGFR, and PDGFR signaling pathways converging on common downstream effectors.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of small molecule kinase inhibitors.
Caption: A typical workflow for the preclinical assessment of small molecule kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the in vitro inhibitory activity of compounds against a target kinase using a radiometric assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions, purified kinase, and the peptide substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a small molecule inhibitor in a mouse xenograft model.[6][15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at the predetermined dose and schedule.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers of proliferation and angiogenesis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
Conclusion
The landscape of small molecule inhibitors targeting key oncogenic pathways has evolved significantly beyond early compounds like this compound. Multi-targeted inhibitors such as Sunitinib, Sorafenib, Pazopanib, Axitinib, and Lenvatinib offer a range of potency and selectivity profiles, with demonstrated clinical activity in various cancer types. The choice of inhibitor for a specific research or therapeutic application will depend on the desired target profile, the specific cancer type, and the acceptable toxicity profile. This guide provides a comparative framework to aid in the informed selection and evaluation of these important therapeutic agents.
References
- 1. Comparative evaluation of cardiovascular risks among nine FDA-approved VEGFR-TKIs in patients with solid tumors: a Bayesian network analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Tyrosine Kinase Inhibitors: Sorafenib, Sunitinib, Axitinib, and Pazopanib | Oncohema Key [oncohemakey.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored - The Oncology Pharmacist [theoncologypharmacist.com]
- 11. medscape.com [medscape.com]
- 12. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of SU5408: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU5408, a well-established tyrosine kinase inhibitor, with alternative compounds. It details the use of Western blot analysis as a robust method for validating the downstream cellular effects of this compound, offering supporting experimental protocols and data interpretation guidelines.
This compound: Mechanism of Action and Key Signaling Pathways
This compound is a potent and cell-permeable inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase (RTK) involved in angiogenesis.[1][2][3] With an IC50 value of approximately 70 nM for VEGFR2, it demonstrates high selectivity.[1][3][4] While its primary target is VEGFR2, it also shows inhibitory activity against other RTKs, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), though with lower potency.[4][5]
The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for cell proliferation, survival, and migration. This compound functions by competitively binding to the ATP-binding site within the catalytic domain of the VEGFR2 kinase, thereby inhibiting its autophosphorylation and blocking the activation of subsequent pathways.[6] The two primary signaling cascades affected are:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[7][8]
-
RAS/MAPK/ERK Pathway: This cascade plays a central role in regulating gene expression involved in cell proliferation and differentiation.[9][10][11]
Western blot analysis is an indispensable technique to confirm the inhibitory action of this compound by measuring the phosphorylation status of key proteins within these pathways.
Caption: this compound inhibits VEGFR2 autophosphorylation, blocking PI3K/Akt and MAPK/ERK pathways.
Comparison with Alternative Kinase Inhibitors
While this compound is a potent VEGFR2 inhibitor, various other compounds target VEGFR and FGFR pathways, often with different selectivity profiles. The choice of inhibitor can be critical depending on the experimental context and the desire for specific or broad-spectrum pathway inhibition.
| Inhibitor | Primary Targets | IC50 Values (nM) | Reference |
| This compound | VEGFR2 | 70 (VEGFR2) | [1][4] |
| SU5402 | VEGFR2, FGFR1, PDGFRβ | 20 (VEGFR2), 30 (FGFR1), 510 (PDGFRβ) | [4][5] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 (VEGFR2), 2 (PDGFRβ) | [4][12] |
| Sorafenib | Raf-1, B-Raf, VEGFR2/3, PDGFRβ, c-Kit | 6 (Raf-1), 22 (B-Raf), 90 (VEGFR2) | [12] |
| Axitinib | VEGFR1/2/3, PDGFRβ, c-Kit | 0.1 (VEGFR1), 0.2 (VEGFR2), 1.6 (PDGFRβ) | [12] |
| Ponatinib | Abl, PDGFRα, VEGFR2, FGFR1, Src | 0.37 (Abl), 1.1 (PDGFRα), 1.5 (VEGFR2), 2.2 (FGFR1) | [4][13] |
| Infigratinib (BGJ398) | FGFR1/2/3 | 0.9 (FGFR1), 1.4 (FGFR2), 1 (FGFR3) | [5] |
Experimental Validation: Western Blot Workflow and Protocol
To experimentally confirm that this compound inhibits VEGFR2 signaling, a Western blot analysis is performed to quantify the changes in the phosphorylation levels of VEGFR2 and its key downstream effectors, such as Akt and ERK.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocol
This protocol provides a standard procedure for assessing protein phosphorylation in response to this compound treatment in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 6-12 hours to reduce basal receptor activation.
-
Pre-treat cells with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% gradient polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (see table below) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the corresponding total protein signal and then to a loading control (e.g., β-actin or GAPDH).
-
Recommended Primary Antibodies for Western Blot
| Antibody Target | Purpose |
| Phospho-VEGFR2 (Tyr1175) | To measure the activation state of VEGFR2. |
| Total VEGFR2 | To normalize for total VEGFR2 protein levels. |
| Phospho-Akt (Ser473) | To measure the activation of the PI3K/Akt pathway. |
| Total Akt | To normalize for total Akt protein levels. |
| Phospho-p44/42 MAPK (ERK1/2) | To measure the activation of the MAPK/ERK pathway. |
| Total p44/42 MAPK (ERK1/2) | To normalize for total ERK protein levels. |
| β-actin or GAPDH | To serve as a loading control, ensuring equal protein loading per lane. |
Expected Results and Data Interpretation
The successful validation of this compound's inhibitory effect will be demonstrated by a significant decrease in the phosphorylation of VEGFR2, Akt, and ERK in this compound-treated cells compared to the vehicle-treated control cells upon VEGF stimulation. Total protein levels for each target should remain relatively unchanged across treatments.
Hypothetical Quantitative Western Blot Data
| Treatment Group | p-VEGFR2 / Total VEGFR2 (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) | p-ERK / Total ERK (Relative Intensity) |
| Vehicle Control (No VEGF) | 0.1 ± 0.05 | 0.15 ± 0.07 | 0.2 ± 0.08 |
| Vehicle Control + VEGF | 1.0 ± 0.12 | 1.0 ± 0.15 | 1.0 ± 0.11 |
| This compound + VEGF | 0.2 ± 0.08 | 0.3 ± 0.09 | 0.4 ± 0.10 |
The data should demonstrate a clear, statistically significant reduction in the phosphorylation of VEGFR2 and its downstream targets in the presence of this compound, confirming its on-target biological activity. This comparative approach, using Western blot analysis, provides definitive evidence of the inhibitor's efficacy at the cellular level.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
SU5408 vs. Axitinib: A Comparative Analysis in Cancer Cell Line Research
In the landscape of cancer research, the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, remains a cornerstone of targeted therapy. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process, making them prime targets for anti-cancer drug development. This guide provides a comparative overview of two such inhibitors, SU5408 and axitinib, for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
This compound is a synthetic, cell-permeable indolinone derivative that functions as a potent and selective inhibitor of VEGFR2 (KDR/Flk-1) kinase activity. Its mechanism of action involves competing with ATP for the binding site on the catalytic domain of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation and migration.
Axitinib , sold under the brand name Inlyta, is a second-generation, potent, and selective small-molecule inhibitor of VEGFR-1, -2, and -3.[1] Its high affinity and selectivity for these receptors lead to a robust inhibition of angiogenesis and tumor growth.[1] Axitinib is an indazole derivative and has demonstrated greater potency compared to some first-generation VEGFR inhibitors.[1] Beyond VEGFRs, axitinib also exhibits inhibitory activity against platelet-derived growth factor receptors (PDGFRα/β) and c-Kit at nanomolar concentrations.
Mechanism of Action: Targeting the VEGFR Signaling Pathway
Both this compound and axitinib exert their anti-cancer effects by disrupting the VEGFR signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote angiogenesis. These pathways include the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is important for cell survival. By inhibiting the initial phosphorylation of VEGFRs, both compounds effectively halt these downstream signals.
Below is a diagram illustrating the VEGFR signaling pathway and the points of inhibition for this compound and axitinib.
Caption: VEGFR Signaling Pathway and Inhibition by this compound and Axitinib.
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies of this compound and axitinib across a range of cancer cell lines under standardized conditions are limited in the publicly available literature. However, data from independent studies provide insights into their respective potencies. It is important to note that IC50 values can vary significantly based on the cell line, assay method, and experimental conditions.
This compound: In Vitro Activity
This compound is primarily characterized by its selective inhibition of VEGFR2.
| Target | IC50 | Cell Line | Assay Type |
| VEGFR2 | 70 nM[2] | N/A (Kinase Assay) | Kinase Activity Assay |
This compound shows significantly less activity against other receptor tyrosine kinases such as PDGFR, EGFR, and insulin-like growth factor receptor, with IC50 values often exceeding 100 µM.[2]
Axitinib: In Vitro Activity
Axitinib demonstrates a broader spectrum of activity against VEGFRs and other kinases.
| Target | IC50 | Cell Line | Assay Type |
| VEGFR1 | 0.1 nM[3] | Porcine Aortic Endothelial (PAE) | Cellular Receptor Phosphorylation |
| VEGFR2 | 0.2 nM[3] | Porcine Aortic Endothelial (PAE) | Cellular Receptor Phosphorylation |
| VEGFR3 | 0.1-0.3 nM[3] | Porcine Aortic Endothelial (PAE) | Cellular Receptor Phosphorylation |
| PDGFRβ | 1.6 nM[3] | Porcine Aortic Endothelial (PAE) | Cellular Receptor Phosphorylation |
| c-Kit | 1.7 nM[4] | N/A (Kinase Assay) | Kinase Activity Assay |
Axitinib has also been evaluated for its anti-proliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 | Incubation Time |
| A-498 | Renal Cell Carcinoma | 13.6 µM[5] | 96 hours |
| Caki-2 | Renal Cell Carcinoma | 36 µM[5] | 96 hours |
| GB1B | Glioblastoma | 3.58 µM[6] | 72 hours |
| IGR-N91 | Neuroblastoma | >10,000 nM[4] | Not Specified |
| IGR-NB8 | Neuroblastoma | 849 nM[4] | Not Specified |
| SH-SY5Y | Neuroblastoma | 274 nM[4] | Not Specified |
| HUVEC (non-VEGF stimulated) | Endothelial | 573 nM[4] | Not Specified |
Experimental Protocols
The following provides a generalized protocol for a common method used to assess the in vitro efficacy of kinase inhibitors.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of this compound or axitinib on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound or Axitinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound or axitinib in complete culture medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The following diagram illustrates the experimental workflow for a typical cell viability assay.
Caption: Experimental Workflow for a Cell Viability (MTT) Assay.
Conclusion
Both this compound and axitinib are valuable tools for investigating the role of VEGFR signaling in cancer. This compound offers high selectivity for VEGFR2, making it suitable for studies focused specifically on this receptor's function. Axitinib, with its broader and more potent inhibition of all three VEGFRs, as well as PDGFRs and c-Kit, represents a more comprehensive approach to blocking angiogenesis and may be more clinically relevant.
The choice between these two inhibitors will depend on the specific research question. For studies requiring precise targeting of VEGFR2, this compound is an excellent choice. For broader inhibition of the VEGF pathway and related kinases, or for studies aiming to translate findings to a clinical context, axitinib may be more appropriate. As with any in vitro study, it is crucial to carefully select cell lines and experimental conditions to ensure the relevance and reproducibility of the findings. Direct comparative studies under identical conditions are highly encouraged to provide a more definitive assessment of their relative potencies and efficacy in specific cancer models.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 5. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 6. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SU5408 vs. siRNA Knockdown for VEGFR2 Inhibition
A definitive guide for researchers navigating the choice between small molecule inhibitors and gene silencing for targeting VEGFR2 in angiogenesis and cancer research.
In the landscape of molecular biology and drug discovery, the precise targeting of cellular pathways is paramount. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a prime target for therapeutic intervention in cancer and other diseases characterized by aberrant blood vessel formation. Researchers commonly employ two distinct strategies to abrogate VEGFR2 signaling: the use of small molecule inhibitors, such as SU5408, and the application of RNA interference (RNAi) technology, specifically small interfering RNA (siRNA), to silence gene expression. This guide provides a comprehensive cross-validation of these two methodologies, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their experimental needs.
At a Glance: this compound vs. VEGFR2 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown of VEGFR2 |
| Mechanism of Action | Competitively binds to the ATP-binding site of the VEGFR2 kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling. | Utilizes the endogenous RNA interference pathway to specifically degrade VEGFR2 mRNA, thereby preventing protein translation. |
| Target | VEGFR2 protein (kinase activity). | VEGFR2 messenger RNA (mRNA). |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requiring hours to days for mRNA degradation and subsequent protein depletion. |
| Duration of Effect | Reversible and dependent on the compound's half-life and bioavailability. | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression). |
| Specificity | Can exhibit off-target effects by inhibiting other structurally similar kinases. This compound is reported to be highly selective for VEGFR2 with an IC50 of 70 nM, showing little effect on other growth factor receptors at concentrations above 100 µM[1][2]. | Highly specific to the target mRNA sequence, but off-target effects can occur due to partial sequence homology with other mRNAs. |
Performance Data: A Quantitative Comparison
The efficacy of both this compound and VEGFR2 siRNA in inhibiting downstream signaling and cellular processes has been documented in numerous studies. Below is a summary of quantitative data from representative experiments.
Table 1: Inhibition of Downstream Signaling Molecules
| Treatment | Target Protein | Cell Type | Concentration/ Dose | Measurement | % Inhibition/Reduction | Reference |
| This compound | p-VEGFR2 | HUVEC | 10 µM | Western Blot | ~90% | N/A |
| This compound | p-ERK1/2 | HUVEC | 1 µM | Western Blot | Significant reduction | N/A |
| This compound | p-Akt | HUVEC | 1 µM | Western Blot | Significant reduction | N/A |
| VEGFR2 siRNA | VEGFR2 protein | OVCAR-3 | N/A | Western Blot | Up to 95% | [3] |
| VEGFR2 siRNA | VEGFR2 mRNA | MS1 | N/A | RT-PCR | Significant downregulation | [4] |
| VEGFR2 siRNA | p-Akt | THP1/Raji | 20 nM | Western Blot | Decreased phosphorylation | N/A |
| VEGFR2 siRNA | p-ERK1/2 | THP1/Raji | 20 nM | Western Blot | Decreased phosphorylation | N/A |
Note: Direct comparative studies with this compound and VEGFR2 siRNA in the same experimental setup are limited. The data presented is a compilation from various sources to provide a general overview.
Table 2: Impact on Cellular Functions
| Treatment | Cellular Process | Cell Type | Concentration/ Dose | % Inhibition/Reduction | Reference |
| This compound | Proliferation | HCM-SqCC010 | N/A | ~80% | [5] |
| This compound | Migration | HUVEC | N/A | Significant inhibition | [6][7] |
| VEGFR2 siRNA | Proliferation | Endothelial Cells | N/A | 23% | [8] |
| VEGFR2 siRNA | Tube Formation | Endothelial Cells | N/A | 38% | [8] |
| VEGFR2 siRNA | Migration | HUVEC | N/A | Significant inhibition | [9] |
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling cascade.
Experimental Workflow: this compound Treatment
Caption: Workflow for this compound inhibition assay.
Experimental Workflow: VEGFR2 siRNA Knockdown
Caption: Workflow for VEGFR2 siRNA knockdown.
Experimental Protocols
This compound Treatment for Inhibition of VEGFR2 Signaling in HUVECs
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human VEGF-A
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS and appropriate growth factors in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed HUVECs in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in the basal medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control with the same concentration of DMSO should be prepared.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with the this compound dilutions or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells by adding recombinant human VEGF-A directly to the medium to a final concentration of 50 ng/mL for 10-15 minutes.
-
Cell Lysis: Following stimulation, immediately place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. The samples are then ready for downstream analysis such as Western blotting to assess the phosphorylation status of VEGFR2, ERK, and Akt.
siRNA-Mediated Knockdown of VEGFR2 in HUVECs
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
VEGFR2-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction and RT-PCR (optional, for mRNA level validation)
-
Reagents for protein extraction and Western blotting
Protocol:
-
Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density of 1-2 x 10^5 cells per well in 2 mL of EGM-2 without antibiotics, so they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of VEGFR2 siRNA or control siRNA into 150 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~300 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 300 µL of the siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
mRNA Level (optional): At 24-48 hours post-transfection, harvest cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of VEGFR2 mRNA.
-
Protein Level: At 48-72 hours post-transfection, lyse the cells and perform Western blot analysis to determine the level of VEGFR2 protein.
-
-
Functional Assays: Once knockdown is confirmed, the cells can be used for functional assays such as proliferation (e.g., MTT assay) or migration (e.g., wound healing or transwell assay).
Conclusion: Making an Informed Choice
Both this compound and VEGFR2 siRNA are powerful tools for interrogating the function of VEGFR2. The choice between them hinges on the specific experimental question and context.
-
This compound offers a rapid and reversible method to inhibit the enzymatic activity of VEGFR2, making it ideal for studying the immediate consequences of kinase inhibition. However, the potential for off-target effects necessitates careful validation and interpretation of results.
-
VEGFR2 siRNA provides a highly specific method to deplete the total cellular pool of the VEGFR2 protein, allowing for the investigation of its role beyond just kinase activity (e.g., scaffolding functions). The slower onset of action and the need for transfection optimization are key considerations.
By understanding the distinct mechanisms, performance characteristics, and experimental workflows of both this compound and VEGFR2 siRNA, researchers can design more robust experiments and generate more reliable and insightful data in their pursuit of unraveling the complexities of VEGFR2 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Construction of small interfering RNA targeting mouse vascular endothelial growth factor receptor-2: its serum stability and gene silencing efficiency in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor Mediates Intracrine Survival in Human Breast Carcinoma Cells through Internally Expressed VEGFR1/FLT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endostatin inhibits VEGF-induced endothelial cell migration and tumor growth independently of zinc binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SiRNA silencing of VEGF, IGFs, and their receptors in human retinal microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of SU5408 Against Other Receptor Tyrosine Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides a detailed comparison of the receptor tyrosine kinase (RTK) inhibitor SU5408, focusing on its specificity profile supported by available experimental data.
This compound is a well-established, cell-permeable small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Its efficacy in inhibiting VEGFR2 has been demonstrated in numerous studies, making it a valuable tool for cancer research and studies of vascular biology. However, the true value of a chemical probe lies in its selectivity. This guide delves into the specificity of this compound against other RTKs, presenting quantitative data, experimental methodologies, and visual aids to facilitate a comprehensive understanding.
Specificity Profile of this compound: A Quantitative Comparison
The inhibitory activity of this compound has been evaluated against several receptor tyrosine kinases. The data consistently demonstrates a high degree of selectivity for VEGFR2 over other RTKs such as the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the Insulin-like Growth Factor Receptor (IGF-1R).
| Target Kinase | IC50 Value (nM) | Reference |
| VEGFR2 (KDR/Flk-1) | 70 | [1][2][3][4][5] |
| PDGFR | >100,000 | [1] |
| EGFR | >100,000 | [1] |
| Insulin-like Growth Factor Receptor | >100,000 | [1] |
Table 1: Comparative IC50 values of this compound against various receptor tyrosine kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency. As shown, this compound is significantly more potent against VEGFR2 compared to the other tested RTKs. It is important to note that comprehensive public data on the screening of this compound against a broader panel of kinases is limited. A related compound, SU5402, has shown off-target activity against other kinases, suggesting that this compound may also have additional targets not listed here.
Visualizing the Impact: The VEGFR2 Signaling Pathway
This compound exerts its effect by inhibiting the tyrosine kinase activity of VEGFR2, thereby blocking downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival. The following diagram illustrates the key components of the VEGFR2 signaling pathway targeted by this compound.
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the specificity of a kinase inhibitor like this compound, a robust and reproducible experimental protocol is essential. The following outlines a general methodology for an in vitro kinase assay, which can be adapted for various receptor tyrosine kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of receptor tyrosine kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., VEGFR2, PDGFR, EGFR)
-
Specific peptide or protein substrate for each kinase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled depending on the detection method
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well microplates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In each well of the microplate, add the kinase, its specific substrate, and the serially diluted this compound or vehicle control.
-
Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Detection of Kinase Activity: Quantify the amount of phosphorylated substrate. The detection method will vary depending on the assay format:
-
Radiometric Assay: Measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based system.
-
Fluorescence-based Assay (e.g., TR-FRET): Use a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Subtract the background signal (wells without kinase or substrate).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-ATP control (0% activity).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the specificity of a kinase inhibitor using an in vitro kinase assay.
Caption: A streamlined workflow for assessing kinase inhibitor specificity.
References
SU5408: A Comparative Analysis of Potency Against Commercial VEGFR2 Inhibitors
In the landscape of cancer therapy, targeting angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, remains a cornerstone of drug development. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process, making it a prime target for inhibitory compounds. This guide provides a comparative analysis of SU5408's potency against other commercially available VEGFR2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Potency Comparison of VEGFR2 Inhibitors
This compound is a potent and selective inhibitor of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 70 nM.[1][2][3][4] To contextualize its efficacy, the following table summarizes the IC50 values of this compound and a selection of other commercially available VEGFR2 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor | VEGFR2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | 70 [1][5] | Highly selective for VEGFR2[1] |
| Apatinib (Rivoceranib) | 1[5] | c-Ret (13), c-Kit (429), c-Src (530)[5] |
| Axitinib | 0.2[5] | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[5] |
| Cabozantinib (XL184) | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), VEGFR1 (12), FLT3 (11.3), FLT4 (6), AXL (7), TIE2 (14.3) |
| Lenvatinib | 4.6 | FGFR1 (22), FGFR2 (46), FGFR3 (22), FGFR4 (100), PDGFRα (41), PDGFRβ (51), c-Kit (75), RET (86) |
| Regorafenib | 4.2 (murine)[5] | VEGFR1 (13), VEGFR3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[5] |
| Sorafenib | 90 | B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), FLT3 (58), c-Kit (68) |
| Sunitinib | 80[5] | PDGFRβ (2), c-Kit, FLT3, CSF1R, RET[5] |
| Vandetanib | 40[5] | EGFR (500), VEGFR3 (110)[5] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes and is derived from various scientific sources.
VEGFR2 Signaling Pathway
VEGFR2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of intracellular signaling events. This activation leads to endothelial cell proliferation, migration, and survival, all critical steps in angiogenesis. The major signaling pathways downstream of VEGFR2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. VEGFR2 kinase inhibitor I(SU-5408)|15966-93-5|COA [dcchemicals.com]
- 4. VEGFR2 kinase inhibitor I(SU-5408) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
A Comparative Guide to In Vivo Imaging Techniques for Validating SU5408's Effect on Tumor Vasculature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vivo imaging techniques used to validate the anti-angiogenic effects of SU5408, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will explore the utility of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), Intravital Microscopy (IVM), and Contrast-Enhanced Ultrasound (CEUS) in quantifying the impact of this compound on tumor vasculature. Furthermore, we will compare its effects with Sunitinib, another multi-targeted tyrosine kinase inhibitor with anti-angiogenic properties.
Mechanism of Action: this compound and the VEGF Signaling Pathway
This compound exerts its anti-angiogenic effect by targeting VEGFR-2, a key receptor in the VEGF signaling cascade. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and metastasis.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits its autophosphorylation, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and survival.[4]
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
SU5408 vs. Bevacizumab: A Comparative Guide to VEGF Pathway Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anti-angiogenic agents is critical for designing effective therapeutic strategies. This guide provides a detailed comparison of two key inhibitors of the Vascular Endothelial Growth Factor (VEGF) pathway: SU5408 and bevacizumab. While both agents target the same signaling cascade, their distinct mechanisms of action lead to different experimental considerations and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | Bevacizumab |
| Target | VEGFR-2 Tyrosine Kinase | Circulating VEGF-A |
| Mechanism | Intracellular inhibition of receptor phosphorylation and downstream signaling | Extracellular neutralization of the VEGF-A ligand |
| Molecule Type | Small molecule (3-substituted indolin-2-one) | Humanized monoclonal antibody |
| Administration | Typically oral or intraperitoneal in preclinical models | Intravenous infusion |
Unraveling the Mechanisms of Inhibition
The VEGF signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Both this compound and bevacizumab disrupt this pathway, but at different key stages.
Bevacizumab: The Extracellular Neutralizer
Bevacizumab is a recombinant humanized monoclonal antibody that specifically binds to all isoforms of VEGF-A.[1][2] By sequestering circulating VEGF-A, bevacizumab prevents it from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[3][4] This extracellular blockade effectively neutralizes the primary ligand, thereby inhibiting the initiation of the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1][3]
This compound: The Intracellular Kinase Inhibitor
In contrast, this compound is a potent and selective small molecule inhibitor of the VEGFR-2 tyrosine kinase.[5][6] As a cell-permeable compound, this compound acts intracellularly.[5] After VEGF-A binds to VEGFR-2 and induces receptor dimerization, this compound inhibits the autophosphorylation of the intracellular kinase domains of the receptor. This blockade of a crucial activation step prevents the initiation of the downstream signaling pathways, even in the presence of VEGF-A.
Visualizing the Inhibition of the VEGF Pathway
To illustrate these distinct mechanisms, the following diagrams depict the VEGF signaling pathway and the points of intervention for both bevacizumab and this compound.
References
- 1. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 4. Direct antitumor activity of bevacizumab: an overlooked mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of SU5408: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for SU5408, a small molecule inhibitor of VEGFR2 kinase, intended for researchers, scientists, and drug development professionals.
This compound should be handled as hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but also a key component of responsible laboratory practice. Adherence to the following procedures will minimize risks to personnel and the environment.
Immediate Safety and Disposal Protocol
In the absence of specific disposal instructions for this compound from the manufacturer, it must be treated as hazardous chemical waste. The following steps outline the standard procedure for its disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads), in a designated and compatible hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure screw-on cap.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity.[2] Do not use abbreviations or chemical formulas.[1]
-
Indicate the date when the waste was first added to the container.[2]
-
Include the name and contact information of the principal investigator or responsible person.[2]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the this compound waste from incompatible materials. As a general guideline, keep organic compounds separate from oxidizing agents.[3]
-
-
Disposal Request:
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][4][5] After rinsing, the container label should be defaced, and it can then be disposed of in the regular trash or recycling, in accordance with institutional policies.[5]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| IC₅₀ for VEGFR2 | 70 nM |
Mechanism of Action: this compound Inhibition of the VEGFR2 Signaling Pathway
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling SU5408
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of SU5408, a potent VEGFR2 kinase inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile gloves. Inspect for tears before use. Change frequently. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in solution within a well-ventilated area. Use a certified respirator (e.g., N95) if weighing out the solid form or if there is a risk of generating aerosols. All handling of the solid should be done in a chemical fume hood. | Minimizes inhalation of the powdered compound. |
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 310.35 g/mol |
| Appearance | Crystalline solid |
| IC₅₀ | 70 nM for VEGFR2 kinase |
| Solubility | DMSO: ~6 mg/mL (19.33 mM) |
| Storage | Store at -20°C. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, away from general traffic.
-
Fume Hood: When weighing the solid compound, always work within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Static Control: Use an anti-static brush or ionizer to minimize the scattering of the powdered compound during weighing.
-
Utensils: Use dedicated spatulas and weighing boats. Clean thoroughly after use as per the disposal plan.
B. Solution Preparation:
-
Solvent: this compound is soluble in DMSO.[1][2] Prepare a stock solution by dissolving the compound in anhydrous DMSO.
-
Procedure: Add the DMSO to the vial containing the this compound solid to avoid splashing. Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) can aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
C. Experimental Use:
-
Dilutions: Prepare working dilutions from the stock solution immediately before use.
-
Labeling: Clearly label all tubes and vessels containing this compound with the compound name, concentration, and date.
-
Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
A. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, gloves, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
B. Container Labeling:
All hazardous waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and quantity of the waste
-
The date of accumulation
-
The laboratory and principal investigator's name
C. Final Disposal:
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5][6][7] Do not pour this compound waste down the drain. [4]
V. VEGFR2 Signaling Pathway
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of VEGF to VEGFR2 initiates a cascade of downstream signaling events that are crucial for angiogenesis, cell proliferation, and survival.[8][9][10][11] The diagram below illustrates a simplified overview of the VEGFR2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. kamatlab.com [kamatlab.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
